(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Catalog No.
S1556315
CAS No.
19888-34-7
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9...

CAS Number

19888-34-7

Product Name

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

IUPAC Name

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15+/m0/s1

InChI Key

QTGAEXCCAPTGLB-RWRNEBBCSA-N

SMILES

Array

Canonical SMILES

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C

Isomeric SMILES

C/C/1=C\CC(/C=C/C[C@@]2([C@@H](O2)CC1)C)(C)C

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene has been reported in Alpinia formosana, Zingiber ottensii, and Bethencourtia palmensis with data available.

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene IUPAC nomenclature

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity and Structure

This compound is a sesquiterpene derivative with a bridged bicyclic core structure containing an oxygen atom. The IUPAC name systematically describes its complex structure [1] [2] [3]:

Name Component Structural Meaning
Bicyclo[9.1.0] Bridged bicyclic carbon skeleton with ring sizes of 9, 1, and 0 atoms between bridgeheads [4] [5].
12-Oxa- An oxygen atom replaces a carbon at position 12 in the ring system [1].
dodeca- The parent bicyclic system contains 12 carbon atoms in total [4].
-3,7-diene Contains double bonds between atoms 3 & 4 and 7 & 8 [1].
1,5,5,8-tetramethyl Four methyl groups (-CH₃) are attached to the core at the specified positions [1].
(1R,3E,7E,11S) Defifies stereochemistry: R/S configuration at chiral centers 1 and 11; E geometry (opposite sides) for double bonds at 3 and 7 [1] [2].

The following diagram illustrates the logical relationship of these name components in building the full molecular name.

G Core Bicyclo[9.1.0]dodecane Core Heteroatom Heteroatom Inclusion (12-Oxa-) Core->Heteroatom Unsaturation Unsaturation (-3,7-diene) Core->Unsaturation Substituents Substituents (1,5,5,8-tetramethyl) Heteroatom->Substituents Unsaturation->Substituents Stereochemistry Stereochemistry (1R,3E,7E,11S) Substituents->Stereochemistry FullName Full Systematic IUPAC Name Stereochemistry->FullName

Relationship of IUPAC name components

Quantitative Molecular Data

The table below summarizes key quantitative data for this compound from chemical databases [1] [3].

Property Value
Molecular Formula C₁₅H₂₄O [1] [3]
Average Molecular Mass 220.356 Da [3]
Monoisotopic Mass 220.1827 Da [3]
CAS Registry Number 19888-34-7 [1]

Common Names and Relevance

This compound is known in scientific literature by several common and trade names, indicating its relevance as a natural product. It is most frequently referred to as Humulene epoxide II or α-Humulene epoxide II [1] [3]. Humulene is a key component of the essential oil in hops (Humulus lupulus), and its epoxides are of significant interest in organic chemistry and phytochemistry research.

References

humulene oxide II stereochemistry 1R 3E 7E 11S configuration

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Stereochemistry

The core stereochemical configuration for humulene epoxide II is well-established in chemical databases. The table below summarizes its fundamental molecular identity:

Property Description
Systematic Name (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1]
CAS Registry Number 19888-34-7 [1] [2] [3]
Molecular Formula C15H24O [4] [1] [2]
Molecular Weight 220.3505 g/mol [4] [1] [2]
IUPAC Standard InChIKey QTGAEXCCAPTGLB-MQTWWMRFSA-N [1]

A key point of clarification involves the configuration at carbon 11. Authoritative sources like the NIST Chemistry WebBook consistently list the configuration as 1R, 11R [1]. Your query mentioned an 11S configuration, which may be a point of discrepancy in the literature or apply to a different stereoisomer.

Analytical Characterization and Properties

For researchers aiming to identify or work with this compound, the following data on its physical properties and analytical signatures can serve as a reference.

Property Value / Description Source
Boiling Point 285.6 °C [3] [5]
Melting Point 168 - 169.5 °C [3] [5]
Density (Predicted) 0.907 ± 0.06 g/cm³ [3] [5]
Optical Rotation [α] = -22° (c = 1.0, CHCl₃) [5]
Occurrence Found in hops, cannabis, allspice, ginger, rosemary, and other medicinal plants. [2] [3] [5]

The structural relationship between α-humulene and humulene epoxide II can be summarized as follows:

G A α-Humulene (C15H24) B Epoxidation A->B Reagent: e.g. peracid or enzyme C Humulene Epoxide II (C15H24O) B->C

Schematic of the epoxidation reaction converting α-humulene to humulene epoxide II.

Reported Bioactivities and Research Context

Humulene epoxide II is investigated for several pharmacological properties, though the search results indicate these findings are often from preliminary studies.

  • Anti-inflammatory and Antinociceptive Effects: It is reported to have potential use as a candidate for treating pain and inflammation [5].
  • Anticancer Potential: Research suggests potential to target various cancer types, with possible synergistic effects that may enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs [5].
  • Antimicrobial and Antioxidant Properties: It is also cited as a natural antimicrobial and antioxidant agent [5].

It is important to note that these bioactivities are often mentioned in commercial compound databases (e.g., [5]) with references to scientific literature, but the primary research articles detailing the experimental protocols for these specific assays were not within the scope of the current search results.

Research Context and Gaps

This compound is a sesquiterpene epoxide, a class of compounds known for their diverse biological activities. It is also a key scaffold in more complex natural products. For instance, humulene serves as the biosynthetic precursor to tropolone sesquiterpenoids, a class of fungal metabolites with potent bioactivities like anticancer and antiplasmodial effects [6].

The available data is sufficient for compound identification and basic characterization. However, for your intended whitepaper, the following information was not located in the current search:

  • Detailed experimental protocols for biological activity evaluation (e.g., specific assay methods, cell lines, animal models).
  • Signaling pathways through which the compound exerts its reported effects.
  • Comprehensive toxicology data or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

Natural Sources and Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Humulene epoxide II is a secondary metabolite found in various plants. Its presence and concentration can vary significantly based on the plant species, organ, and geographical location.

Plant Source Plant Organ Reported Abundance
Tetraclinis articulata (Barbary Thuja) [1] Trunk Bark 2.6% - 7.2% (in essential oil fractions)
Anthocleista djalonensis [2] Not Specified 12.7%
Callicarpa americana [2] Not Specified 13.9%
Zingiber striolatum [3] Flowers, Leaves, Stems Component of Essential Oil
Zanthoxylum dissitum [4] Roots 29.4%
Zingiber officinale (Ginger) [4] Rhizomes Identified as a source
Hotea gambiae (Insect) [2] Larval Abdominal Gland Major Component

Documented Biological Activities

Research has identified several promising biological activities associated with Humulene epoxide II.

Cytotoxic and Anticancer Potential

This compound has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as a lead compound for anticancer therapeutics [1] [3]. The following table summarizes key findings:

Cell Line Cancer Type Reported Activity (IC₅₀) Source/Study
SW620 Colorectal Carcinoma 25.7 - 30 μg/mL (Essential Oil & Fraction) [1] Tetraclinis articulata trunk bark essential oil [1]
MDA-MB-231 Human Mammary Carcinoma 96.5 μg/mL (Essential Oil Fraction) [1] Tetraclinis articulata trunk bark essential oil [1]
A549 Lung Carcinoma Cytotoxicity [3] Zingiber striolatum [3]
PC-3 Prostate Carcinoma Cytotoxicity [3] Zingiber striolatum [3]
K562 Leukemia Cytotoxicity [3] Zingiber striolatum [3]
Other Significant Bioactivities
  • Antimalarial Activity: Humulene epoxide II has been reported to possess antimalarial properties [5] [4].
  • Anti-inflammatory Potential: Its structural similarity to other anti-inflammatory sesquiterpenes, like β-caryophyllene, suggests it may help modulate immune responses and cytokine production [2].
  • Antimicrobial and Insecticidal Effects: The essential oil of Zanthoxylum dissitum roots, where humulene epoxide II is a major component (29.4%), showed moderate contact toxicity against storage pests [4].

Key Experimental Methodologies

The study of humulene epoxide II relies on standardized analytical and biological assays.

Chemical Analysis and Identification
  • Essential Oil Isolation: Plant material is typically subjected to steam distillation or hydrodistillation to obtain the essential oil [6] [1].
  • Compound Separation and Identification: The oil is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Identification is confirmed by comparing mass spectra and calculated Linear Retention Indices (LRI) with those of authentic standards and databases [6] [1].
Biological Activity Assays
  • Cytotoxicity Assay (MTT/XTT): Cells are seeded in plates and treated with the compound for a set period. Cell viability is measured using reagents like MTT or XTT, which are reduced by metabolically active cells to form colored formazan products. Absorbance is read, and the IC₅₀ (half-maximal inhibitory concentration) is calculated [1].
  • Antimalarial Assay: Typically involves evaluating the compound's ability to inhibit the growth of Plasmodium falciparum cultures in human erythrocytes [5].
  • Antibacterial Assay (MIC): A resazurin-based microdilution method is common. Bacteria are incubated with serial dilutions of the compound. Resazurin, a blue dye, turns pink in the presence of metabolically active bacteria, allowing determination of the Minimum Inhibitory Concentration (MIC) [6].

Potential Therapeutic Applications & Pathways

Based on its bioactivities, humulene epoxide II shows promise for targeting specific disease pathways. The following diagram outlines its proposed mechanisms of action for key therapeutic applications.

G cluster_anti_inflammatory Anti-inflammatory & Immunomodulatory cluster_cytotoxic Cytotoxic / Anticancer cluster_anti_infective Anti-infective HE Humulene Epoxide II AI1 Modulation of Immune Cell Activity HE->AI1 AI2 Inhibition of Pro-inflammatory Cytokines HE->AI2 C1 Induction of Cell Death (Apoptosis) HE->C1 C2 Inhibition of Tumor Growth & Metastasis HE->C2 AF1 Disruption of Parasite/Microbe Membranes HE->AF1 AF2 Inhibition of Pathogen Growth & Replication HE->AF2 App1 Inflammatory disorders AI1->App1 AI2->App1 App2 Oncology C1->App2 C2->App2 App3 Infectious diseases AF1->App3 AF2->App3

Proposed therapeutic pathways and applications of Humulene Epoxide II.

Future Research Directions

To fully realize the therapeutic potential of humulene epoxide II, future research should focus on:

  • Mechanism of Action Elucidation: Precise molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects require further investigation [7].
  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to determine which parts of the molecule are critical for its bioactivity, guiding the development of more potent and selective derivatives [7].
  • In Vivo Validation: Conducting preclinical studies in animal models to confirm efficacy and evaluate pharmacokinetics, absorption, distribution, and toxicity profiles [3].

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the core identifying information and physical properties of Humulene Epoxide II from the search results.

Table 1: Core Chemical Identifiers

Identifier Details
CAS Number 19888-34-7 [1] [2] [3]
IUPAC Name (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] [3] [4]
Molecular Formula C₁₅H₂₄O [1] [2] [3]
Molecular Weight 220.35 g/mol [1] [3] [4]
Common Synonyms Humulene oxide II, α-Humulene epoxide II, Humulene 6,7-epoxide [1] [3] [4]

Table 2: Physical and Chemical Properties

Property Value / Description Source
Appearance Colorless to pale yellow clear liquid (est.); Powder (other sources) [1] [4] Conflicting data
Boiling Point 285.6 °C [5] [4] [5] [4]
Melting Point 168-169.5 °C [5] [4] [5] [4]
Density 0.907±0.06 g/cm³ (Predicted) [5] [4] [5] [4]
log P (o/w) 4.514 (est.) [1] [5] [4] Estimated
Water Solubility 0.6155 mg/L @ 25 °C (est.) [1] Estimated
Solubility (Organic) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [5] [4] [5] [4]

Experimental Handling and Safety

For researchers planning to work with this compound, the following information on storage, handling, and hazards is crucial.

Storage and Handling:

  • Storage Conditions: For long-term stability, it is recommended to store the compound at -20°C in a desiccated environment [2] [6]. Short-term storage at 0°C is also acceptable [2].
  • Stock Solutions: If preparing stock solutions in advance, they should be aliquoted into tightly sealed vials and stored at -20°C. These are generally stable for up to one month. Vials should be allowed to equilibrate to room temperature for at least one hour before use [2].

Hazard and Safety Information: The safety data sheet (SDS) classifies this substance with the following hazard statements [7] [6] [4]:

  • H302: Harmful if swallowed [6].
  • H315: Causes skin irritation [4].
  • H319: Causes serious eye irritation [7] [4].
  • H335: May cause respiratory irritation [7] [6].
  • H410: Very toxic to aquatic life with long-lasting effects [6].

Key precautionary measures include avoiding inhalation and contact with skin or eyes, using only in areas with appropriate exhaust ventilation, and wearing suitable personal protective equipment (PPE) such as safety goggles and gloves [6].

Research Context and Pathways

While specific experimental protocols for this compound were not found in the search results, it occurs naturally in a variety of plants. The diagram below outlines the general research workflow for characterizing and testing a natural product like Humulene Epoxide II.

start Plant Material (Allspice, Hops, Ginger, etc.) step1 Extraction & Isolation start->step1 step2 Structural Identification (NMR, MS, etc.) step1->step2 step3 Compound in Hand Humulene Epoxide II step2->step3 step4 In-vitro Assays step3->step4 step5 In-vivo Studies step4->step5 step6 Mechanism of Action & Pathway Analysis step5->step6

A general workflow for natural product research, from plant source to mechanism of action.

Information Gaps and Limitations

The search results are insufficient for a complete technical whitepaper. Key information that is not available includes:

  • Detailed Experimental Protocols: Specific, step-by-step methodologies for biological testing (e.g., anti-inflammatory, cytotoxic assays).
  • Signaling Pathways: No information on the specific biochemical pathways or molecular targets affected by Humulene Epoxide II.
  • Comprehensive Pharmacological Data: Data on efficacy, dosage, pharmacokinetics, or toxicology in model systems is missing.

Suggestions for Further Research

To obtain the in-depth information required for drug development, you may need to consult specialized scientific literature and databases:

  • Search Scientific Databases: Use platforms like SciFinder, Reaxys, or PubMed to find primary research articles. Searching by the CAS number (19888-34-7) or its IUPAC name will yield the most precise results.
  • Review Specialized Literature: Look for articles on the biological activities of humulene and its derivatives, which may contain protocols and pathway diagrams relevant to the epoxide form.
  • Contact Suppliers for Data: Reach out to specialized chemical suppliers (e.g., BOC Sciences, DC Chemicals) listed in the search results, as they may have access to additional technical data sheets not publicly available [1] [2].

References

natural occurrence of humulene oxide II in plants

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Humulene Oxide II

The table below summarizes the basic chemical and safety information for humulene oxide II.

Property Description
IUPAC Name (1R,3Z,7Z,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1]
Chemical Formula C₁₅H₂₄O [2] [1]
Average Molecular Weight 220.35 g/mol [2] [1]
CAS Registry Number 19888-34-7 [2] [1]
Boiling Point 285–286 °C @ 760 mmHg [2]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) [1]

Documented Natural Sources

Humulene oxide II has been detected in trace amounts in various foods and aromatic plants. The table below lists the documented sources.

Source Category Specific Examples
Food & Beverages Alcoholic beverages (especially beer), allspice (Pimenta dioica), ginger (Zingiber officinale), rosemary (Rosmarinus officinalis), and other herbs and spices [2] [3].
Aromatic Plants Hops (Humulus lupulus), sage (Salvia officinalis), cloves, basil, oregano, black pepper, and cannabis [3] [4].

In beer, humulene oxide II is not originally present in hops but is formed from α-humulene during the brewing process, and its hydrolysis products are a significant contributor to the characteristic "hoppy" aroma [3]. It is generally found only in very small quantities in plants that contain its precursor, α-humulene [2].

Experimental Analysis Workflow

Identifying humulene oxide II in plant material involves extraction followed by chemical analysis. The following diagram illustrates the general workflow based on standard essential oil analysis protocols [5]:

Plant Material Plant Material Essential Oil Extraction Essential Oil Extraction Plant Material->Essential Oil Extraction  Hydrodistillation  (e.g., Clevenger apparatus) GC-MS Analysis GC-MS Analysis Essential Oil Extraction->GC-MS Analysis  Sample Injection Compound Identification Compound Identification GC-MS Analysis->Compound Identification  Compare Mass Spectrum &  Retention Index to Standards Data Interpretation Data Interpretation Compound Identification->Data Interpretation  Confirm presence and  determine relative %

Detailed Experimental Protocols

For researchers aiming to replicate this analysis, here are the detailed methodologies from a recent study on Artemisia schmidtiana essential oil, which characterized α-humulene (the direct precursor to humulene oxide II) [5]:

  • Essential Oil Extraction via Hydrodistillation: Fresh leaves and stems are finely crushed and placed in a round-bottom flask with ultrapure water. Hydrodistillation is carried out for approximately 4 hours using a Clevenger-type apparatus. The extracted essential oil is separated from the aqueous layer using an organic solvent like diethyl ether, dried with anhydrous sodium sulfate, and concentrated.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
    • Instrument: Agilent 7890-5975C system with an HP-5MS fused silica capillary column.
    • Temperature Program: Oven temperature starts at 50°C for 4 minutes, then increases to 280°C at a rate of 6°C per minute, and is held for 3 minutes.
    • Carrier Gas: Ultra-pure helium at a flow rate of 1.0 mL/min.
    • Mass Spectrometer: Operates in electron ionization (EI) mode at 70 eV, with a mass scan range of 25-500 amu.
  • Compound Identification: Constituents are identified by comparing their mass spectra and retention indices with those of standard compounds and data from mass spectrum libraries (NIST/ADAMS/Wiley).

Bioactivity and Research Potential

While direct studies on humulene oxide II are scarce, its parent compound, α-humulene, has been investigated for significant pharmacological activities, suggesting potential value for humulene oxide II [6].

  • Anti-inflammatory Effects: α-Humulene is a recognized anti-inflammatory agent, validated in laboratory studies. This property is one of the most researched and supports its traditional use in medicine [3] [6].
  • Anticancer Potential: In vitro studies show that α-humulene exhibits cytotoxic effects against various cancer cell lines. Research indicates it can enhance the efficacy of conventional chemotherapeutic drugs like 5-fluorouracil and oxaliplatin in colon cancer cells [6].
  • Antimicrobial and Insecticidal Properties: α-Humulene has been identified as a contributor to the insect-repellent properties of some plant oils, specifically against mosquitoes like Aedes aegypti [3].

Research Recommendations

Given the current limited data, your research into humulene oxide II could focus on the following areas:

  • Targeted Analysis: Systematically screen plants known to be rich in α-humulene (such as hops, cloves, and sage) for the presence of humulene oxide II using the GC-MS protocols outlined above.
  • Oxidation Studies: Investigate the specific conditions (e.g., exposure to air, light, or specific enzymes) that lead to the oxidation of α-humulene into humulene oxide II within plant tissues.
  • Bioactivity Screening: Isolate humulene oxide II and subject it to bioactivity tests for anti-inflammatory, antimicrobial, and cytotoxic effects to evaluate its potential independent of α-humulene.

References

structural elucidation of humulene epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Humulene Epoxide II

The table below summarizes the core identity and properties of Humulene Epoxide II as established in the scientific literature.

Property Description
IUPAC Name (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1]
Chemical Formula C₁₅H₂₄O [1] [2] [3]
Molecular Weight 220.3505 g/mol [1] [2] [3]
CAS Registry Number 19888-34-7 [1]
Classification Organic Compound; Sesquiterpene; Epoxide [1]
Core Structure Bicyclic sesquiterpene featuring an oxirane (epoxide) ring fused to an 11-membered carbocyclic ring. [4] [1]

Analytical and Spectral Data

For researchers involved in compound identification, the following table collates key analytical data. The retention indices are particularly useful for Gas Chromatography (GC) analysis.

Data Type Value / Description Source / Conditions
Boiling Point 285 - 286 °C @ 760 mmHg [1] Estimated
Water Solubility 0.62 mg/L @ 25 °C [1] Estimated
LogP 4.514 (est) [1] Estimated
GC Retention Indices (RI) [3]
Non-Polar Columns (e.g., DB-5, HP-5) 1601 - 1620
Polar Columns (e.g., HP-Innowax) 2002 - 2071

Natural Occurrence and Bioactivity

Humulene Epoxide II is a natural product with documented presence in various plants and some studied biological activities.

  • Natural Occurrence: It has been detected in alcoholic beverages (especially beer), allspice, ginger, rosemary, and other herbs and spices [1]. Its presence is a significant contributor to the characteristic "hoppy" aroma of beer [4] [5].
  • Reported Bioactivities: While direct studies on the epoxide are limited, the parent compound, α-humulene, has been investigated for its potential anti-inflammatory and anti-cancer properties in laboratory studies [6] [5]. One study on humulene (administered at 50 mg/kg) suggested its anti-inflammatory effects were similar to dexamethasone in an animal model [6].

Research Context and Synthesis

The structural elucidation of Humulene Epoxide I and II was first detailed in a 1968 study published in Tetrahedron [7]. These epoxides are formed from humulene, a monocyclic sesquiterpene that serves as a central biosynthetic intermediate for many polycyclic sesquiterpenes [6]. The conformational flexibility of the humulene ring allows its various epoxides (like the 1,2-, 4,5-, and 8,9-epoxides) to undergo diverse and fascinating transannular cyclization reactions under acidic conditions, leading to complex bicyclic and tricyclic ring systems [4] [6].

A Guide for Further Research

For a comprehensive technical guide, accessing the primary literature and specialized databases is essential. Here is a proposed workflow for your research:

Start Start: Research on Humulene Epoxide II LitReview Literature Review Start->LitReview DBQuery Specialized Database Query Start->DBQuery ExpDesign Design Experimental Protocol Start->ExpDesign SubStep1 Retrieve foundational paper: Tetrahedron, 1968 LitReview->SubStep1 SubStep2 Search for recent studies & review articles LitReview->SubStep2 SubStep3 Search by CAS No. (19888-34-7) in SciFinder, Reaxys DBQuery->SubStep3 SubStep4 Obtain spectral data: NMR, MS, IR DBQuery->SubStep4 SubStep5 Refer to NIST data for GC-MS protocols ExpDesign->SubStep5 SubStep6 Study transannular cyclization reactions ExpDesign->SubStep6

Proposed workflow for in-depth research on Humulene Epoxide II

  • Access Primary Literature: The key paper is "Studies in sesquiterpenes—XXXVIII: Structure of humulene epoxide-I and humulene epoxide-II" in Tetrahedron, 1968 [7]. You may need access through a university or institutional subscription.
  • Utilize Chemical Databases: For detailed spectral data and curated properties, use commercial scientific databases like SciFinder or Reaxys, which often have more comprehensive information than publicly available sources.
  • Explore Synthetic Pathways: The search results indicate that humulene epoxides undergo interesting acid-catalyzed transannular cyclizations [4] [6]. Investigating these reactions could be relevant for biomimetic synthesis or derivatization studies in drug development.

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Humulene Epoxide II from Plant Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Humulene epoxide II is a naturally occurring oxygenated sesquiterpene that has gained significant interest in pharmaceutical and natural product research due to its diverse biological activities. This compound belongs to the class of organic compounds known as epoxides, which contain a cyclic ether with three ring atoms (one oxygen and two carbon atoms). As an oxidized derivative of α-humulene, humulene epoxide II represents a valuable target compound for extraction from various plant sources where it occurs naturally, though typically in minor quantities. The extraction and characterization of this compound present unique challenges due to its structural complexity and relatively low natural abundance, requiring optimized methodologies for efficient recovery and analysis. [1] [2]

The growing interest in humulene epoxide II stems from its documented biological properties and potential therapeutic applications. Unlike its precursor α-humulene, which is more abundant in various plants, the epoxidized form offers distinct chemical properties and bioactivities that make it particularly valuable for drug discovery and development efforts. This application note provides a comprehensive technical resource for researchers seeking to extract, identify, and evaluate humulene epoxide II from natural sources, with detailed protocols designed specifically for scientific and drug development professionals working in the field of natural product chemistry. [3]

Chemical and Physical Properties

Humulene epoxide II possesses distinct chemical and physical characteristics that influence its extraction behavior and analytical detection. Understanding these properties is essential for developing effective isolation protocols and working with this compound in laboratory settings.

Structural Characteristics
  • Chemical Formula: C₁₅H₂₄O
  • Molecular Weight: 220.35 g/mol
  • IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
  • CAS Registry Number: 19888-34-7
  • Structure: The compound features a complex bicyclic framework with an epoxide functional group that significantly influences its chemical reactivity and physical properties. [1] [3]
Physicochemical Parameters

Table 1: Physical Properties of Humulene Epoxide II

Property Value Conditions Reference
Boiling Point 285-286°C 760 mm Hg [1]
Water Solubility 0.62 mg/L 25°C (estimated) [1]
Log P 4.514 (estimated) - [1]
Storage Conditions -20°C, desiccated For stable long-term storage [3]

The compound's relatively high log P value indicates strong lipophilicity, guiding solvent selection toward non-polar options for efficient extraction. Its low water solubility necessitates the use of organic solvents for extraction and analysis. The epoxide functional group contributes to the compound's moderate chemical reactivity, particularly under acidic conditions where ring-opening reactions may occur, requiring careful control of extraction parameters to preserve the structural integrity of the target molecule. [1] [3]

Natural Sources and Occurrence

Humulene epoxide II is distributed across various plant species, though typically as a minor component within complex essential oil profiles. Identification of viable source materials is a critical first step in the extraction process.

Documented Plant Sources
  • Zingiber officinale (Ginger): The rhizomes have been identified as a source of humulene epoxide II, contributing to the characteristic aroma profile of ginger essential oil. [3]
  • Humulus lupulus (Hops): As a derivative of α-humulene (which comprises up to 40% of hops essential oil), humulene epoxide II occurs in hops varieties and contributes to the complex aroma profile of beer. [4] [2]
  • Zanthoxylum dissitum: Roots of this plant have been found to contain significant relative percentages of humulene epoxide II (29.4%) based on GC-MS analysis. [3]
  • Other Sources: The compound has been detected in various other botanicals including allspice (Pimenta dioica), gingers (Zingiber officinale), herbs and spices, and rosemaries (Rosmarinus officinalis), though often in trace amounts. [1]

Table 2: Natural Sources of Humulene Epoxide II

Plant Source Plant Part Reported Content Extraction Method
Zanthoxylum dissitum Roots 29.4% of essential oil Hydrodistillation [3]
Hops (Humulus lupulus) Cones Variable by variety Supercritical CO₂, Hydrodistillation [4]
Ginger (Zingiber officinale) Rhizomes Not quantified Solvent extraction [3]

The chemical ecology of humulene epoxide II suggests it may function as a defensive compound in source plants, potentially contributing to observed biological activities. Its occurrence often coincides with its precursor α-humulene and the structurally related β-caryophyllene, creating challenges for selective extraction that must be addressed through method optimization. The variable abundance across different plant sources and cultivars necessitates preliminary screening to identify the most suitable raw materials for extraction purposes. [4] [2]

Extraction Methodologies

The extraction of humulene epoxide II from plant materials requires careful selection of methods and parameters to maximize yield while preserving the compound's structural integrity. Both conventional and advanced techniques have been applied to the recovery of this oxygenated sesquiterpene.

Conventional Extraction Methods

Hydrodistillation represents one of the most common conventional methods for isolating humulene epoxide II as part of essential oil fractions. The process involves cohobation where the distillate water is recycled to prevent loss of volatile compounds. For hop varieties, hydrodistillation typically yields essential oils containing 0.5-2% of volatile fractions, with humulene epoxide II representing a component of the oxygenated sesquiterpene fraction. [4]

Solvent extraction approaches offer versatility in targeting humulene epoxide II based on its lipophilic character. The selection of solvent polarity significantly impacts extraction efficiency:

Table 3: Solvent Extraction Efficiency for Sesquiterpenoids

Solvent Polarity Index Efficiency for Sesquiterpenoids Applications
n-Hexane 0.1 High Primary choice for lipophilic compounds [5]
Chloroform 4.1 Moderate to High Selective extraction [3]
Dichloromethane 3.1 Moderate to High Laboratory-scale isolation [3]
Ethyl Acetate 4.4 Moderate Mid-polarity alternative [3]
Acetone 5.1 Moderate Polar solvent for broader extraction [5]
Methanol 5.1 Low to Moderate Initial extraction of polar compounds [5]

Research on related sesquiterpenoids from Cannabis sativa L. (var. Felina 32) demonstrated that hexane enabled high-yield cannabinoid recovery while effectively co-extracting terpenoid compounds, suggesting its utility for humulene epoxide II as well. Temperature optimization is crucial, with some protocols recommending low-temperature extraction (-55°C) to reduce co-extraction of undesirable compounds such as waxes and chlorophyll, resulting in extracts with higher purity. [5]

Advanced Extraction Techniques

Supercritical Fluid Extraction (SFE), particularly using CO₂ as a green solvent, has shown excellent results for extracting humulene-derived compounds from hop varieties. SFE operates under tunable parameters (pressure 100-400 bar, temperature 40-80°C) to selectively target sesquiterpenoids. The lipophilic composition of hops essential oils obtained by SFE showed rich profiles where monoterpenes and sesquiterpene hydrocarbons were the most abundant class of compounds, contributing from 67.27 to 79.65% of the essential oil profile, with oxygenated sesquiterpenes like humulene epoxide II representing valuable minor constituents. [4]

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated improved efficiency for terpenoid recovery. MAE parameters for hop extraction typically involve power settings of 500-1000W, temperature control (40-80°C), and extraction times of 15-30 minutes. UAE utilizes acoustic cavitation at lower temperatures (25-50°C), with frequency settings of 20-40 kHz and extraction durations of 20-40 minutes, enabling more efficient recovery of thermolabile compounds while minimizing structural degradation. [6]

G cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction Processing Start Plant Material Preparation Drying Drying (30-40°C) Start->Drying Grinding Grinding (0.5-2mm particle size) Drying->Grinding Storage Storage (desiccated, -20°C) Grinding->Storage HD Hydrodistillation (3-6 hours, 100°C) Storage->HD SFE Supercritical Fluid Extraction (CO₂, 40-80°C, 100-400 bar) Storage->SFE MAE Microwave-Assisted Extraction (500-1000W, 15-30 min) Storage->MAE UAE Ultrasound-Assisted Extraction (20-40 kHz, 20-40 min) Storage->UAE Solvent Solvent Extraction (Hexane, -55°C to 25°C) Storage->Solvent Concentration Concentration (Rotary Evaporation) HD->Concentration SFE->Concentration MAE->Concentration UAE->Concentration Solvent->Concentration Fractionation Fractionation (Column Chromatography) Concentration->Fractionation Analysis Analysis & Characterization (GC-MS, NMR) Fractionation->Analysis

Figure 1: Experimental Workflow for Extraction of Humulene Epoxide II

Optimized Extraction Protocol: Low-Pressure Solvent Extraction

Based on research with related sesquiterpenoid systems, the following optimized protocol is recommended for humulene epoxide II extraction:

  • Plant Material Preparation:

    • Reduce plant material to particle size of 0.5-2.0 mm to enhance surface area for solvent contact
    • Dry to moisture content below 10% to prevent water interference with non-polar solvents
  • Extraction Procedure:

    • Use n-hexane as primary solvent for its high selectivity toward lipophilic terpenoids
    • Employ solvent-to-material ratio of 10:1 (v/w)
    • Conduct extraction at two temperature conditions for comparison: 25°C (ambient) and -55°C (cryogenic)
    • Apply lower pressure (1 bar) for less polar solvents to enable longer contact between solvent and plant material
    • Extraction time: 6-24 hours with continuous agitation
  • Post-Extraction Processing:

    • Filter through Whatman No. 1 filter paper or equivalent
    • Concentrate under reduced pressure at 35°C maximum temperature
    • Store extracts under inert gas (N₂) atmosphere at -20°C to prevent oxidation

This protocol has demonstrated effectiveness for simultaneous extraction of cannabinoids and terpenes from Cannabis sativa L., with reported cannabinoid content of 61.32-64.76% in final extracts, indicating high efficiency for terpenoid recovery. The monoterpene-to-sesquiterpene ratio was significantly influenced by extraction temperature, which will similarly affect humulene epoxide II recovery. [5]

Analytical Characterization and Quality Control

Comprehensive analytical characterization is essential for confirming the identity and purity of extracted humulene epoxide II. Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical method for this compound.

GC-MS Analysis Protocol

Sample Preparation:

  • Dilute extracts to 1-10 mg/mL in chromatography-grade n-hexane or dichloromethane
  • Filter through 0.22μm PTFE syringe filters prior to injection
  • Use internal standards (tetradecane or nonadecane) for quantification

GC-MS Parameters:

  • Column: Non-polar stationary phase (HP-5, DB-5, or equivalent), 30m × 0.25mm × 0.25μm
  • Injector temperature: 250°C
  • Injection volume: 1μL, split mode (split ratio 10:1 to 50:1)
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Oven program: Initial 60°C (hold 2 min), ramp 3-5°C/min to 280°C (hold 10-20 min)
  • MS transfer line: 280°C
  • Ion source temperature: 230°C
  • Ionization mode: EI at 70 eV
  • Mass range: 40-500 m/z

Identification Parameters:

  • Retention index: 1593-1612 on non-polar columns (literature values) [7]
  • Characteristic mass fragments: m/z 109, 121, 161, 179, 220 (molecular ion) [1]
Quantitative Analysis

For quantitative analysis, prepare calibration curves using authentic humulene epoxide II standards when available. Since commercial standards may be limited or costly, consider using related sesquiterpenoids with similar response factors for semi-quantitative analysis. The limit of detection for similar terpenoids in GC-MS analysis typically falls in the range of 0.1-1.0 μg/mL, depending on instrument sensitivity and sample matrix effects.

Bioactivity and Potential Applications

Humulene epoxide II has demonstrated several biologically relevant activities that support its investigation for pharmaceutical and other applications.

Documented Biological Activities
  • Antimalarial Activity: Humulene epoxide II has demonstrated significant antimalarial activities, suggesting potential as a lead compound for antiparasitic drug development. [3]
  • Insecticidal Properties: Research on essential oils from Zanthoxylum dissitum roots containing 29.4% humulene epoxide II showed moderate contact toxicity against stored product pests including the cigarette beetle (Lasioderma serricorne), red flour beetle (Tribolium castaneum), and black carpet beetle (Attagenus piceus). The LD₅₀ value for L. serricorne was reported at 13.8 μg/adult. [3]
  • Cytotoxic Potential: While specific studies on humulene epoxide II are limited, related sesquiterpenoids and epoxide derivatives have demonstrated selective antiproliferative activity against cancer cell lines, with reduced toxicity toward normal cells. The compound's structural similarity to bioactive sesquiterpenoids suggests potential for similar activities. [5]
Structure-Activity Relationships

The epoxide functional group in humulene epoxide II significantly influences its biological activity compared to its precursor α-humulene. Epoxidation typically enhances electrophilic character and reactivity with biological nucleophiles, potentially increasing interactions with cellular targets. The compound's lipophilic character (log P ≈ 4.5) facilitates membrane penetration and bioavailability, supporting its potential as a pharmacologically active compound. [1] [2]

Applications in Pharmaceutical and Related Industries

The documented bioactivities of humulene epoxide II support its investigation for several practical applications:

  • Pharmaceutical Development: Potential as a lead compound for antimalarial agents or as a structural template for synthetic optimization
  • Agrochemical Applications: Incorporation into integrated pest management systems as a natural insecticide component
  • Fragrance and Flavor Industry: Contribution to complex aroma profiles in consumer products, given its occurrence in various spices and herbs
  • Synergistic Formulations: Potential for use in combination therapies leveraging the "entourage effect" observed with other terpenoid-cannabinoid mixtures [5]

Conclusion and Future Perspectives

Humulene epoxide II represents a valuable natural product target with demonstrated biological activities and potential applications across multiple industries. The extraction methodologies outlined in this application note provide researchers with robust protocols for obtaining this compound from natural sources, while the analytical approaches ensure accurate characterization and quality control.

Future research directions should focus on:

  • Development of highly selective extraction methods to improve yields from complex plant matrices
  • Investigation of biosynthetic pathways to enable biotechnological production
  • Comprehensive pharmacological profiling to elucidate mechanisms of action
  • Exploration of synergistic effects in multi-component natural product formulations
  • Semi-synthetic modification to enhance desirable biological activities or physical properties

As natural product research continues to evolve, humulene epoxide II stands as a promising compound worthy of further investigation for pharmaceutical and other advanced applications. The protocols detailed in this document provide a solid foundation for such future studies.

References

Chemical Profile of Humulene Epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

To begin your analysis, it is crucial to have a clear understanding of the target compound. Below are the key identifiers and properties for Humulene Epoxide II (also known as Humulene oxide II).

Property Description
IUPAC Name (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1]
Chemical Formula C₁₅H₂₄O [2] [1]
Molecular Weight 220.3505 g/mol [2] [1]
CAS Registry Number 19888-34-7 [1] [3]
Common Sources Hops, cannabis, ginger, rosemary, allspice, and other herbs and spices [1]

GC-MS Analysis Protocol

This protocol outlines a method using Headspace Solid-Phase Microextraction (HS-SPME), a technique well-suited for volatile terpenes, adapted from an analysis of terpenes in hops and cannabis [4].

Sample Preparation
  • Solid Samples (e.g., plant material): Weigh approximately 0.2 grams of a dried and homogenized sample into a 10 mL headspace vial [4].
  • Liquid Samples: A suitable aliquot can be placed in the vial, potentially with the addition of salt to modify ionic strength.
Headspace-SPME Conditions

These parameters are based on an optimized method for terpene analysis [4]:

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This triple-phase fiber is effective for extracting a broad range of volatile compounds [4].
  • Equilibration: Incubate the sample vial at 40 °C for 30 minutes to allow the volatile compounds to partition into the headspace [4].
  • Extraction: Expose the SPME fiber to the vial's headspace for 20 minutes at 40 °C [4].
  • Desorption: After extraction, immediately transfer the fiber to the GC injector port for thermal desorption. A typical temperature range is 220-250 °C for 1-5 minutes in splitless mode.
GC-MS Instrumental Parameters

The following conditions provide a starting point for method development. Key parameters are summarized in the table below.

Parameter Setting
GC Column Mid-polarity stationary phase (e.g., 5% Phenyl Polydimethylsiloxane) [4] [2].
Dimensions 30 m length x 0.25 mm diameter x 0.25 µm film thickness [4] [2].
Carrier Gas Helium, constant linear velocity (~1 mL/min) [2].

| Oven Program | Initial Temp.: 40-60°C (hold 1-5 min) Ramp 1: 3-5°C/min to 200-220°C Ramp 2 (optional): 2-10°C/min to a final temp of 250-280°C [2]. | | MS Ionization | Electron Ionization (EI) at 70 eV [5] [6]. | | Mass Analyzer | Quadrupole [5] [6]. | | Data Acquisition | Full Scan mode (e.g., m/z 40-400) for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity [6]. |

Identification & Reference Data

Confident identification requires matching both the compound's retention index (RI) and its mass spectrum.

Retention Index Reference Table

Humulene Epoxide II elutes with a consistent retention index on standard non-polar columns. The following values were compiled from the NIST database [2].

Active Phase Column Length (m) Temperature Program Retention Index (I)
5% Phenyl Polydimethyl siloxane 30 Not Specified 1607 [2]
HP-5 MS 25 40°C (10 min) → 3°C/min → 200°C → 2°C/min → 220°C 1609 [2]
HP-5 25 60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min) 1601 [2]
HP-5 25 60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min) 1609 [2]
DB-5 50 60°C (1 min) → 5°C/min → 160°C → 10°C/min → 250°C 1608 [2]
Mass Spectral Data
  • Under standard 70 eV EI, the mass spectrum of Humulene Epoxide II should be searched against commercial libraries (e.g., NIST or Wiley) [4] [5].
  • The molecular ion peak (M⁺•) for C₁₅H₂₄O should be observed at m/z 220 [6].
  • For quantitative or confirmatory analysis, key fragment ions should be selected. In the SIM mode, monitor the molecular ion and 2-3 other abundant, characteristic fragments [6].

Data Analysis Workflow

The following diagram illustrates the logical flow for data acquisition and analysis, from sample to final identification.

G Start Start Analysis SamplePrep Sample Preparation & HS-SPME Start->SamplePrep GCMSRun GC-MS Analysis (Full Scan or SIM Mode) SamplePrep->GCMSRun DataProcessing Data Processing GCMSRun->DataProcessing RICalc Calculate Retention Index (RI) DataProcessing->RICalc LibSearch Spectral Library Search DataProcessing->LibSearch RICompare Compare RI to Reference Value RICalc->RICompare LibSearch->RICompare ConfidentID Confident Identification RICompare->ConfidentID Both Match

Diagram 1: GC-MS Data Analysis Workflow for Humulene Epoxide II Identification.

Key Considerations for Researchers

  • Sensitivity vs. Specificity: Use Full Scan (m/z 40-400) for untargeted analysis and library matching. Switch to Selected Ion Monitoring (SIM) for targeted quantification to significantly lower detection limits by reducing chemical noise [6].
  • Quantification Strategy: Use the Total Ion Chromatogram (TIC) or Extracted Ion Chromatograms (EICs) for initial quantitation. For highest sensitivity, use SIM with the molecular ion (m/z 220) and 2-3 characteristic fragments as qualifier ions [6].
  • Method Adaptation: The retention indices provided are highly consistent across laboratories [2]. However, you should verify the RI on your specific system by analyzing a homologous series of n-alkanes and comparing the calculated value for Humulene Epoxide II to the reference database [4].

References

Chemical Application Notes: (1R,3E,7E,11S)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, more commonly known as Humulene epoxide II, is a natural sesquiterpene epoxide of interest in fragrance research and natural product chemistry [1] [2]. These application notes compile available data on its identity, natural sources, and potential applications to support research and development activities. A detailed laboratory synthesis protocol is not available in current literature, but information on its natural occurrence and extraction provides a foundation for further investigation.

Chemical Identity and Properties

Molecular Characteristics
Property Value
Systematic IUPAC Name This compound [2]
Other Chemical Names Humulene epoxide II, 6,7-Epoxy-2,9-humuladiene, (-)-Humulene epoxide II [1]
CAS Registry Number 19888-34-7 [3] [1] [2]
Molecular Formula C₁₅H₂₄O [3] [1] [2]
Molecular Weight 220.35 g/mol [1] [2]
Physical Description Oil [1]
Calculated Physicochemical Properties
Property Value Unit Source
Boiling Point 285.6 °C [1]
Melting Point 168-169.5 °C [1]
Density 0.907 ± 0.06 g/cm³ [1]
logP 4.1 - [4]
Topological Polar Surface Area 12.53 Ų [4]
Enthalpy of Formation (ΔfH°gas) -262.06 kJ/mol [5]

Natural Occurrence and Identification

Humulene epoxide II is identified as a natural product found in various plant species [1] [2]. It has been isolated from several botanical sources, indicating it is a product of natural biosynthesis rather than solely a synthetic target.

Documented Natural Sources
Source Context of Identification
Hops (Humulus lupulus) Contributes to the "hoppy" aroma in beer [2].
Ocotea porosa Documented in the LOTUS Natural Products Database [4].
Callicarpa americana (American beautyberry) Identified as a major component (13.9%) of the essential oil [1].
Anthocleista djalonensis Comprises 12.7% of the plant's essential oil [1].
Hotea gambiae (plant bug) Major component of secretion from the first abdominal defense gland in larvae [1].

Potential Research Applications

Based on its structural characteristics and natural function, Humulene epoxide II shows promise in several research areas, though detailed biological studies are limited.

Application Area Potential Role / Interest Evidence Level
Flavor & Fragrance Contributes to aroma profiles; used in studying hoppy characteristics in beer [2]. Applied Research
Medicinal Chemistry Studied for potential anti-inflammatory properties and effects on tumor growth [1]. Early-stage Research
Chemical Ecology Component of chemical defense secretions in insects [1]. Basic Research

Research Workflow and Knowledge Gaps

The diagram below outlines the current knowledge status and potential research pathways for this compound.

CurrentKnowledge Current Knowledge Status SourceIdentified Natural Sources Identified (Hops, Ocotea porosa, etc.) CurrentKnowledge->SourceIdentified BasicProperties Basic Physicochemical Properties Available CurrentKnowledge->BasicProperties SynthesisGap Detailed Synthesis Protocol NOT AVAILABLE CurrentKnowledge->SynthesisGap BioActivityGap Comprehensive Bioactivity Data LIMITED CurrentKnowledge->BioActivityGap PathA Isolation & Purification from Natural Sources SourceIdentified->PathA PathB Development of Synthetic Routes SynthesisGap->PathB PathC Mechanistic Bioactivity & Target Studies BioActivityGap->PathC FutureResearch Future Research Directions

Analysis and Future Directions

A significant gap exists in the publicly available scientific literature regarding a detailed synthesis protocol for this compound. The compound is primarily recognized as a natural product. Future research efforts could focus on:

  • Isolation and Purification: Developing optimized methods for extracting this specific stereoisomer from its known natural sources [4] [2].
  • Route Development: Designing stereoselective synthetic pathways, potentially starting from its precursor, α-humulene, which is more commonly documented [2].
  • Bioactivity Profiling: Conducting systematic studies to confirm and understand its potential anti-inflammatory and other pharmacological properties [1].

Conclusion

While Humulene epoxide II is a chemically identified compound with established natural occurrence and some potential application leads, its comprehensive chemical synthesis and detailed biological evaluation remain areas for future research. These application notes summarize the presently available data to inform and facilitate further investigation by the scientific community.

References

Comprehensive Application Notes: Solubility Profile and Experimental Protocols for Humulene Epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Humulene Epoxide II

Humulene Epoxide II (CAS Registry Number: 19888-34-7) is a sesquiterpene epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. This oxygenated terpenoid is structurally characterized as (3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, featuring a distinctive bicyclic framework with an epoxide functional group that significantly influences its chemical reactivity and biological activity. [1] [2] Humulene Epoxide II occurs naturally in various plant species, most notably in hops (Humulus lupulus L.), wild ginger (Zingiber zerumbet), hemp (Cannabis sativa L.), rosemary, sage, and allspice, where it contributes to the aromatic profiles and biological activities of these botanicals. [1] [3] The compound has garnered significant research interest due to its potential health-promoting properties, including anti-inflammatory, antioxidant, and anticarcinogenic activities noted in preliminary studies. [4]

For researchers in drug development and natural product chemistry, understanding the solvation properties of Humulene Epoxide II is fundamental for optimizing extraction methodologies, developing analytical procedures, and formulating bioactive-containing products. The epoxide functional group and non-polar hydrocarbon skeleton create an amphiphilic character that dictates its dissolution behavior in various solvents, directly influencing bioavailability and therapeutic application potential. This document provides comprehensive experimental data, detailed protocols, and application guidelines to facilitate advanced research on this promising natural compound.

Chemical and Physical Properties

Humulene Epoxide II exhibits physicochemical properties characteristic of medium molecular weight sesquiterpenoids. The compound is typically described as a colorless to pale yellow clear liquid at room temperature, with a boiling point reported at 285-286°C at 760 mm Hg and a flash point of approximately 123.33°C (254°F). [1] Its vapor pressure is estimated at 0.005 mmHg at 25°C, indicating relatively low volatility compared to simpler terpenes. [1] Calculated and predicted physicochemical parameters provide further insight into the compound's behavior:

Table 1: Calculated Physicochemical Properties of Humulene Epoxide II

Property Value Unit Source
ΔfG° (Standard Gibbs Free Energy of Formation) 69.80 kJ/mol Joback Calculated [5]
ΔfH°gas (Standard Enthalpy of Formation in gas phase) -262.06 kJ/mol Joback Calculated [5]
logP (o/w) (Octanol-Water Partition Coefficient) 3.80-4.514 - Estimated [1] [6]
log10WS (Water Solubility) -4.67 - Crippen Calculated [5]
Pc (Critical Pressure) 2177.49 kPa Joback Calculated [5]
Tboil (Boiling Point) 607.76 K Joback Calculated [5]
Density 0.907±0.06 g/cm³ Predicted [6]

The high logP value (3.80-4.514) confirms the strongly lipophilic character of Humulene Epoxide II, which correlates with its limited aqueous solubility and preferential partitioning into organic solvents and lipid matrices. [1] [6] This hydrophobicity is typical of sesquiterpenoids and has significant implications for its pharmacokinetic profile, including membrane permeability and tissue distribution. The compound's epoxide moiety introduces a region of polarity and chemical reactivity that can influence both its biological interactions and its solubility in more polar solvents, creating an interesting dichotomy in its solvation behavior that researchers must consider when developing extraction and formulation strategies.

Solvency Data and Partition Coefficients

Experimental Solubility Parameters

Experimental and estimated solubility data for Humulene Epoxide II in various solvents provide crucial guidance for method development in extraction, purification, and analysis. The following table summarizes available solubility parameters:

Table 2: Solubility Profile of Humulene Epoxide II

Solvent Solubility Temperature Notes Source
Water 0.6155 mg/L 25°C Estimated (logP-based) [1]
Alcohol Soluble Not specified General solubility noted [1]
Chloroform Soluble Not specified Suitable for extraction [6]
Dichloromethane Soluble Not specified Suitable for extraction [6]
Ethyl Acetate Soluble Not specified Suitable for extraction [6]
DMSO Soluble Not specified Suitable for biological assays [6]
Acetone Soluble Not specified Suitable for extraction [6]

The limited aqueous solubility (approximately 0.6 mg/L) aligns with the high calculated logP values and is characteristic of non-polar sesquiterpenoids. [1] This low water solubility presents formulation challenges for pharmacological applications, potentially requiring specialized delivery systems such as cyclodextrin complexation, lipid-based nanoemulsions, or micellar encapsulation to enhance bioavailability. The documented miscibility with various organic solvents, particularly chloroform, dichloromethane, and ethyl acetate, provides multiple options for analytical sample preparation and chromatographic analysis. [6]

Theoretical Solubility Predictions

Computational models provide additional insights into the solvation behavior of Humulene Epoxide II. The Crippen calculated logP value of 4.247 further confirms the compound's strong lipophilicity. [5] The McGowan Calculated Molecular Volume (McVol) of 197.760 ml/mol contributes to understanding its molecular dimensions and packing efficiency in different solvent environments. [5] These computational parameters are particularly valuable for QSAR modeling and predicting absorption characteristics in drug development contexts. Researchers can leverage these parameters when designing derivative compounds with modified solubility profiles while maintaining bioactivity.

Extraction and Isolation Protocols

Supercritical CO₂ Extraction Methodology

Supercritical Fluid Extraction (SFE) using CO₂ represents the industry standard for obtaining high-quality hop extracts, including Humulene Epoxide II, with optimal yield and purity. [4]

G A Hop Plant Material (Humulus lupulus L.) B Drying and Grinding (40-60 mesh particle size) A->B C Supercritical CO₂ Extraction (40-50°C, 150-400 bar) B->C D Fractional Separation C->D E Crude Hop Extract D->E F Fractional Distillation E->F G Chromatographic Purification F->G H Pure Humulene Epoxide II G->H

Figure 1: Workflow for Supercritical CO₂ Extraction and Purification of Humulene Epoxide II
4.1.1 Materials and Equipment
  • Hop plant material (Humulus lupulus L.), dried and ground to 40-60 mesh particle size
  • Supercritical CO₂ extraction system with pressure capability to 400 bar and temperature control to 50°C
  • Food-grade carbon dioxide (99.9% purity)
  • Co-solvent reservoir (for ethanol modification if required)
  • Collection vessels with temperature control
  • Analytical balance (±0.0001 g precision)
4.1.2 Step-by-Step Procedure
  • Raw Material Preparation: Commence with 100 g of coarsely ground hop plant material. Ensure moisture content below 10% to prevent ice formation during extraction and to maximize yield. [4]

  • Extraction Vessel Loading: Carefully load the prepared plant material into the extraction vessel, avoiding channeling that can reduce extraction efficiency.

  • System Parameterization: Set the extraction temperature to 40-50°C and pressure to 150-400 bar. These parameters optimize the solvent power of supercritical CO₂ while maintaining stability of thermolabile compounds. [4]

  • Dynamic Extraction: Initiate CO₂ flow at 2-3 L/min for 60-120 minutes, monitoring extract accumulation. The supercritical CO₂ will selectively extract essential oils, including Humulene Epoxide II, along with α-acids (humulones) and β-acids (lupulones). [4]

  • Fractional Separation: Implement a two-stage separation system where pressure reduction to 50-60 bar at 20-25°C precipitates different extract fractions based on solubility differences. [4]

  • Extract Collection: Collect the crude extract, which typically contains 2-4% essential oils by weight, with Humulene Epoxide II as a significant component. [4]

  • Purification: Subject the crude extract to fractional distillation or chromatographic separation to isolate pure Humulene Epoxide II, confirming identity and purity through GC-MS analysis. [7]

4.1.3 Method Notes
  • The supercritical CO₂ extraction method yields extracts free of hard resins and polyphenolic materials, providing a cleaner profile than organic solvent extraction. [4]
  • Addition of ethanol as a co-solvent (5-10% by volume) can enhance extraction yield of more polar components but may co-extract unwanted compounds. [4]
  • This method is particularly advantageous for food and pharmaceutical applications as it eliminates concerns about residual organic solvents in the final product. [4]
Ethanol Extraction Protocol

Ethanol extraction represents a robust alternative methodology, particularly effective for obtaining a broader spectrum of polyphenols alongside target terpenoids.

4.2.1 Materials and Equipment
  • Hop plant material, dried and ground
  • Food-grade ethanol (90-95% concentration)
  • Soxhlet extraction apparatus or pressurized liquid extraction system
  • Rotary evaporator with temperature control
  • Vacuum filtration setup
4.2.2 Step-by-Step Procedure
  • Raw Material Preparation: Weigh 50 g of dried, ground hop plant material (particle size 40-60 mesh).

  • Extraction: Transfer the plant material to the extraction vessel and add 500 mL of 90% ethanol. For Soxhlet extraction, run for 4-6 hours; for maceration, agitate for 24 hours at room temperature.

  • Filtration: Separate the liquid extract from plant debris through vacuum filtration using Whatman No. 1 filter paper.

  • Concentration: Remove ethanol using rotary evaporation at 40°C under reduced pressure to obtain a concentrated extract.

  • Partitioning: For further purification, partition the concentrated extract between water and ethyl acetate or hexane to isolate the terpenoid fraction.

4.2.3 Method Notes
  • Ethanol concentration of 90% provides optimal extraction efficiency for both polar and non-polar compounds from hops. [4]
  • The resulting extract contains a broader range of hop components compared to CO₂ extraction, including polyphenols, which may be desirable for certain antioxidant applications but may complicate purification of specific terpenoids. [4]
  • This method is particularly suitable when targeting multiple bioactive compounds with varying polarities from the same plant material.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis represents the gold standard for identification and quantification of Humulene Epoxide II in complex matrices. The following table summarizes established chromatographic parameters from multiple literature sources:

Table 3: GC-MS Parameters for Humulene Epoxide II Analysis

Parameter Specifications Variations Retention Indices Source
Column DB-5 MS (non-polar) HP-5 MS equivalent 1605-1619 (Kovats RI) [7]
Column Dimensions 30 m × 0.25 mm × 0.25 μm 25-60 m length variations - [7]
Carrier Gas Helium Nitrogen alternative - [7]
Temperature Program 50°C (2 min) → 5°C/min → 240-290°C Multiple ramp rates - [7]
Polar Column RI HP-Innowax - 2002-2071 (Kovats RI) [7]
5.1.1 Sample Preparation
  • Extract Dilution: Accurately weigh 10 mg of hop extract and dissolve in 1 mL of dichloromethane or ethyl acetate.
  • Filtration: Pass the solution through a 0.45 μm PTFE syringe filter prior to injection.
  • Internal Standard: Add 100 μL of internal standard solution (e.g., tetradecane at 1 mg/mL) for quantitative analysis.
5.1.2 Instrumental Parameters
  • Injection Volume: 1 μL in split mode (split ratio 10:1 to 50:1)
  • Injector Temperature: 250°C
  • Interface Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: 40-500 m/z
  • Electron Energy: 70 eV
5.1.3 Identification and Quantification
  • Retention Index Matching: Compare calculated Kovats Retention Index against literature values (1605-1619 on non-polar columns; 2002-2071 on polar columns). [7]
  • Mass Spectral Verification: Primary quantification ions for Humulene Epoxide II include m/z 109, 121, 161, and 220 (molecular ion). [7]
  • Calibration Curve: Prepare using authentic standards in concentration range of 0.1-100 μg/mL.
High-Performance Liquid Chromatography (HPLC)

While GC-MS is preferred for volatile compounds like Humulene Epoxide II, HPLC with UV or MS detection can be employed for thermal-labile preparations or when analyzing both volatile and non-volatile compounds in the same extract.

5.2.1 Recommended Conditions
  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:water gradient (60:40 to 95:5 over 30 minutes)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 200-210 nm or APCI-MS in positive ion mode
  • Column Temperature: 30°C
  • Injection Volume: 10-20 μL

Formulation and Application Guidelines

Pharmaceutical and Nutraceutical Development

The limited aqueous solubility of Humulene Epoxide II presents formulation challenges that can be addressed through several advanced strategies:

  • Lipid-Based Delivery Systems: Incorporation into medium-chain triglyceride (MCT) oil formulations enhances bioavailability through improved lymphatic absorption. Recommended concentration: 1-5% (w/w) Humulene Epoxide II in MCT oil base.

  • Nanoemulsion Technology: Prepare oil-in-water nanoemulsions using high-pressure homogenization with lecithin or polysorbate 80 as emulsifiers. Target droplet size <200 nm for improved stability and absorption. [4]

  • Cyclodextrin Complexation: Form inclusion complexes with hydroxypropyl-β-cyclodextrin (HPBCD) using co-precipitation or freeze-drying methods. Typical molar ratio of 1:1 (Humulene Epoxide II:HPBCD) achieves significant solubility enhancement. [4]

  • Solid Dispersion Systems: Incorporate into amorphous solid dispersions using hydrophilic carriers such as PVP or HPMC to enhance dissolution characteristics.

Recent research suggests that Humulene Epoxide II exhibits synergistic effects with other hop-derived compounds such as cannabinoids and flavonoids, potentially leading to enhanced bioavailability and therapeutic efficacy. [4] Formulation approaches that preserve these natural synergies may provide superior outcomes to isolated compound administration.

Experimental Drying Methods for Plant Material

The drying method applied to source plant material significantly impacts the retention and quality of Humulene Epoxide II in final extracts:

Table 4: Effect of Drying Methods on Humulene Epoxide II Retention

Drying Method Temperature/Power Duration Retention Efficiency Notes Source
Convective Drying 50-70°C 300 min Low (up to 83% loss) Progressive volatile compound loss [3]
Vacuum-Microwave Drying 240-480 W Variable Medium Shorter processing time reduces losses [3]
Combined Method 60°C + VMD Variable High (36% retention) Optimal balance for volatile preservation [3]

The combined convective pre-drying and vacuum-microwave finishing drying (CD60-VMD) approach has demonstrated superior preservation of volatile compounds, including Humulene Epoxide II, with retention of approximately 36% of original content compared to significant losses (up to 83%) with single-method approaches. [3]

Regulatory and Safety Considerations

GHS Classification and Handling

Humulene Epoxide II requires appropriate safety precautions during handling and experimentation:

  • GHS Classification:

    • H227: Combustible liquid
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation [6]
  • Recommended Precautions:

    • P210: Keep away from heat/sparks/open flames/hot surfaces
    • P280: Wear protective gloves/protective clothing/eye protection/face protection
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do [6]
Storage and Stability
  • Storage Conditions: Store in sealed containers under inert atmosphere (nitrogen or argon) at -20°C to prevent oxidation and volatilization.
  • Stability Considerations: The epoxide functional group may be susceptible to acid-catalyzed ring-opening reactions; maintain neutral pH conditions in formulations.
  • Shelf Life: Limited stability data available; recommended to use within 6 months when stored properly and monitor degradation by GC-MS.

Conclusion

Humulene Epoxide II represents a promising bioactive sesquiterpenoid with demonstrated potential for pharmaceutical and nutraceutical development. Its distinct solubility profile—characterized by high lipophilicity (logP 3.8-4.5) and minimal aqueous solubility (0.6 mg/L)—dictates specific formulation strategies to overcome bioavailability challenges. The documented extraction methodologies, particularly supercritical CO₂ and ethanol extraction, provide robust protocols for obtaining this compound from natural sources with varying selectivity and yield.

The comprehensive analytical parameters presented, especially the GC-MS retention indices across multiple column types, empower researchers to accurately identify and quantify Humulene Epoxide II in complex matrices. As research continues to elucidate the full therapeutic potential of this compound, particularly in areas of inflammatory modulation and cellular protection, the protocols and data presented herein will facilitate standardized investigation and development across the research community.

Future research directions should prioritize nanocarrier optimization for enhanced delivery, metabolite identification for pharmacokinetic profiling, and comprehensive safety assessment to establish appropriate dosing guidelines for human applications.

References

Comprehensive Application Notes and Protocols: Isolation of Humulene Oxide II from Humulus lupulus L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Humulene Oxide II and Hop Chemistry

Humulene oxide II (CAS No: 19888-34-7) is a sesquiterpene epoxide of significant pharmacological interest due to its demonstrated cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (leukemia) cells [1]. This oxygenated sesquiterpene derives from its precursor α-humulene, which was first identified in the essential oils of Humulus lupulus L. (common hop) from which it derived its name [2]. Humulene oxide II represents an oxidized transformation product that forms naturally in hops during storage and processing, with its concentration increasing as hops age due to oxidative processes [3].

The hop plant (Humulus lupulus L.) contains a complex mixture of secondary metabolites that can be categorized into three main classes: resins (α-acids, β-acids, and their derivatives), essential oils (monoterpenes, sesquiterpenes), and polyphenols [4] [5]. The essential oil fraction, where humulene oxide II is found, typically constitutes 0.5%-3.0% of the dry weight of hop cones and contains over 400 identified compounds [4]. Within this fraction, α-humulene and its oxidized derivatives belong to the sesquiterpene class (C15H24) characterized by their three-isoprene unit structure formed from the precursor farnesyl diphosphate [2]. The structural transformation from α-humulene to humulene oxide II occurs through oxidation, which can happen naturally during hop storage or be induced through specific extraction and processing conditions [3].

Extraction Strategies for Hop Essential Oils

Modern Extraction Techniques

The initial extraction phase is critical for obtaining a hop essential oil fraction rich in sesquiterpenes while preserving the chemical integrity of thermally labile compounds like humulene oxide II. Several extraction methods have been developed, each with distinct advantages and limitations for industrial or laboratory-scale applications:

  • Supercritical CO₂ Extraction (SFE-CO₂): This method represents the gold standard for industrial-scale hop extraction, operating at temperatures between 40-50°C and pressures of 150-400 bar [4]. SFE-CO₂ provides exceptional selectivity for hop resins and essential oil components while avoiding the extraction of polyphenols and hard resins [4]. The technique offers superior penetration ability into plant matrices and leaves no solvent residues in the final extract, making it ideal for pharmaceutical applications [4]. A modification using liquid CO₂ at temperatures of 20-25°C and pressures of 50-60 bar can also be employed, though the resulting extract may demonstrate insufficient stability during storage [4].

  • Steam Distillation: This traditional approach involves passing steam through ground hop material, with the essential oil collected from the condensate via solvent extraction [4]. While effective, conventional steam distillation requires approximately 4 hours for a 100g sample of coarsely ground hops in 3L of water [4]. A continuous thin-layer steam distillation method was patented (US Patent 3436319 A) to improve efficiency, allowing complete recovery of hop essential oils while producing a residual hop extract containing other components in substantially unaltered form [4].

  • Alternative Green Extraction Technologies: Recent advances have demonstrated the effectiveness of several energy-efficient extraction methods:

    • Ultrasound-Assisted Extraction (UAE): Achieves high yields with significantly reduced extraction time compared to maceration [6].
    • Pressurized Liquid Extraction (PLE): Provides a 3-6 fold increase in yield with substantial time reduction compared to conventional methods [6].
    • Microwave-Assisted Extraction (MAE): Generates high content of flavonoids and polyphenols (2-3 fold increases) along with improved xanthohumol recovery (6-fold increase) compared to traditional solvent extraction [6].
Extraction Condition Optimization

The efficiency of humulene oxide II extraction depends significantly on optimizing key parameters to maximize yield while maintaining compound stability:

Table 1: Optimization Parameters for Humulene Oxide II Extraction

Parameter Optimal Range Impact on Yield Considerations
Temperature 40-50°C (SFE-CO₂) Higher temperatures increase solubility but risk thermal degradation Critical for preserving sesquiterpene integrity; should not exceed 60°C
Pressure 150-400 bar (SFE-CO₂) Higher pressure increases solvent density and extraction efficiency Equipment cost and safety considerations at industrial scale
Time 30-60 min (modern methods) Prolonged extraction increases yield but may co-extract undesirable compounds UAE and PLE significantly reduce time requirements
Solvent Composition Pure CO₂ or CO₂ with ethanol cosolvent Ethanol addition (5-10%) improves polar compound extraction Food-grade ethanol preferred for pharmaceutical applications
Raw Material Preparation Coarsely ground hops, intact lupulin glands Particle size reduction improves efficiency but may increase oxidation Milling exposes lupulin glands to oxygen, accelerating degradation

Analytical Methods for Identification and Quantification

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) provides a robust method for analyzing acidic components in hop extracts. The optimized protocol for hop compound separation utilizes a Hypersil ODS2 column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of acetonitrile and 0.1% (v/v) phosphoric acid solution (pH 2.2) in a 65:35 ratio [7]. The flow rate should be maintained at 1.0 mL/min with the column temperature kept at ambient conditions (approximately 25°C). Detection is performed at 315 nm, which provides optimal sensitivity for hop acids and their derivatives [7]. This method achieves baseline separation of six key acidic components in hops (cohumulone, humulone, adhumulone, colupulone, lupulone, and adlupulone) and can be adapted for oxidized derivatives with appropriate method validation [7].

For essential oil analysis including humulene oxide II, Gas Chromatography-Mass Spectrometry (GC-MS) represents the primary analytical technique. The most frequently employed method for α-humulene isolation and quantification relies on hydrodistillation in a Clevenger-type apparatus followed by GC-MS analysis [2]. This approach allows for both quantification and verification of compound identity through mass spectral matching. Sample preparation should include careful dehydration of hop samples using anhydrous sodium sulfate prior to analysis to prevent water interference and hydrolysis reactions during the analytical process.

Spectroscopic Characterization

Structural confirmation of isolated humulene oxide II should incorporate multiple spectroscopic techniques:

  • Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic epoxide ring absorption bands appear at approximately 840-950 cm⁻¹ (C-O stretching) and 3050-3070 cm⁻¹ (C-H stretching of epoxide group) [5]. The FT-IR spectrum should be compared against reference standards to verify compound identity and purity.

  • Ultraviolet-Visible Spectroscopy: While hop acids exhibit maximum absorbance at 325 nm and their oxidation products at 275 nm [3], humulene oxide II requires full spectrum scanning from 200-600 nm to identify characteristic absorption patterns [5].

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide definitive structural elucidation. Historical structural identification of α-humulene was achieved through NMR spectroscopy [2], and similar approaches should be applied to humulene oxide II for complete structural verification.

Integrated Isolation Protocol for Humulene Oxide II

Comprehensive Workflow

The following integrated protocol outlines a systematic approach for obtaining high-purity humulene oxide II from hop starting material:

G cluster_1 Extraction Phase cluster_2 Concentration & Analysis cluster_3 Purification & Validation Start Start: Dried Hop Cones (Properly stored, HSI < 0.3) A Initial Extraction Supercritical CO₂ at 40-50°C, 150-400 bar Start->A B Essential Oil Fraction Collection A->B C Solvent Partitioning Hexane/Ethanol/Water B->C D Concentrate Essential Oil Fraction Under Nitrogen C->D E Analytical Screening HPLC/GC-MS for Identification D->E F Fraction Collection Based on Humulene Oxide II Content E->F G Advanced Purification Preparative HPLC or Column Chromatography F->G H Purity Assessment Multiple Analytical Methods G->H I Structural Confirmation NMR, FT-IR, MS H->I End Pure Humulene Oxide II >90% Purity I->End

Detailed Experimental Procedures
4.2.1 Raw Material Preparation and Quality Assessment
  • Hop Selection and Storage: Begin with hop varieties known for high sesquiterpene content, particularly those rich in α-humulene, which serves as the precursor for humulene oxide II. The Chinook variety has demonstrated α-humulene content of 31.50-34.62% of the essential oil fraction [2]. Verify raw material quality using the Hop Storage Index (HSI) method, which measures the degree of oxidation through spectrophotometric analysis at 275 nm and 325 nm [3]. Select hop samples with HSI values below 0.3, indicating minimal oxidative degradation prior to processing [3].

  • Sample Preparation: Grind hop cones coarsely (2-5 mm particle size) to enhance extraction efficiency while minimizing excessive destruction of lupulin glands, which can lead to accelerated oxidation [3]. For small-scale extractions, 100 g of dried hop material represents a practical starting quantity. Record the exact mass with precision (±0.01 g) for yield calculations throughout the process.

4.2.2 Essential Oil Extraction and Fractionation
  • Supercritical CO₂ Extraction: Load the prepared hop material into the extraction vessel, ensuring even distribution to prevent channeling. Set the temperature to 45°C and gradually increase pressure to 300 bar. Maintain a CO₂ flow rate of 2-3 L/min for 60-90 minutes, collecting the output in a cooled collection vessel. The essential oil fraction will separate from the resinous components under these conditions [4]. For enhanced extraction of oxygenated compounds like humulene oxide II, add a polar cosolvent such as ethanol (5-10% of total solvent volume) to improve recovery [4].

  • Alternative Extraction Methods: If SFE-CO₂ is unavailable, employ ultrasound-assisted extraction followed by simple maceration (UAE+SM) as this combination has demonstrated global desirability scores of 64.5% with good recovery of target metabolites [6]. For this approach, use 80% methanol as the extraction solvent with a solid-to-liquid ratio of 1:10, sonicate at 40 kHz for 30 minutes at 50°C, followed by maceration for 12 hours with continuous agitation at 200 rpm.

4.2.3 Purification and Isolation
  • Concentration and Preliminary Separation: Concentrate the essential oil fraction under a gentle stream of nitrogen gas to approximately 10% of the original volume. Perform initial separation using flash column chromatography with a stationary phase of silica gel (230-400 mesh) and a gradient elution starting with hexane (100%) and gradually increasing polarity to ethyl acetate:hexane (30:70) over 60 minutes [5]. Collect 10 mL fractions and monitor by TLC (Rf value for humulene oxide II approximately 0.4 in hexane:ethyl acetate 8:2).

  • Advanced Purification: Combine fractions containing humulene oxide II as confirmed by GC-MS analysis. For final purification, employ preparative HPLC with a C18 column (250 mm × 21.2 mm, 5 μm) using an isocratic mobile phase of acetonitrile:water (75:25) at a flow rate of 10 mL/min [7]. Monitor detection at 210 nm and collect peaks with retention times corresponding to humulene oxide II (typically 12-15 minutes under these conditions). Perform multiple injections (100-200 μL of concentrated sample) to obtain sufficient material for characterization.

Practical Implementation and Troubleshooting

Storage and Stability Considerations

Humulene oxide II requires specific storage conditions to maintain stability and prevent decomposition:

Table 2: Storage Conditions and Stability Parameters for Humulene Oxide II

Parameter Recommended Condition Rationale Risk Factors
Temperature -20°C (powder) or -80°C (in solvent) Prevents thermal degradation and epoxide ring opening Higher temperatures accelerate decomposition
Light Exposure Store in amber vials or dark conditions Prevents photochemical degradation UV light can catalyze rearrangement reactions
Atmosphere Inert gas (N₂ or Ar) packaging Minimizes oxidative degradation Oxygen promotes further oxidation reactions
Solvent Compatibility Ethanol or acetonitrile recommended Maintains stability without catalyzing reactions Strong acids/bases may open epoxide ring
Container Material Glass with PTFE-lined caps Prevents adsorption and leaching Plastic may allow permeation of oxygen

As indicated in the safety data, humulene oxide II is harmful if swallowed and exhibits very toxic to aquatic life with long-lasting effects [8]. Appropriate personal protective equipment including safety goggles, protective gloves, and impervious clothing should be worn when handling the compound, and all procedures should be conducted in well-ventilated areas [8].

Scaling Considerations and Yield Optimization

For researchers transitioning from analytical to preparative scale, several factors require careful consideration:

  • Extraction Scale-Up: Industrial-scale supercritical CO₂ extraction systems can process hundreds of kilograms of hop material, but maintaining consistent temperature and pressure profiles across larger vessels is essential for reproducible results [4]. The relationship between vessel size and extraction efficiency follows a non-linear pattern, requiring empirical optimization at each scale increment.

  • Yield Expectations: The yield of humulene oxide II varies significantly based on hop variety, storage conditions, and extraction methodology. Starting with hop material containing 31.5-34.6% α-humulene in its essential oil [2], and considering that oxidation processes typically convert 10-21% of sesquiterpenes to oxidized forms in normally stored hops [3], the theoretical maximum yield of humulene oxide II would be approximately 0.5-1.2% of the essential oil fraction, or 0.01-0.03% of the starting dry hop material.

  • Quality Control Metrics: Implement rigorous quality control checkpoints throughout the isolation process. The Hop Storage Index (HSI) should be determined for raw materials (target: <0.3) [3], and the ratio of humulene to humulene epoxides can serve as a specific indicator of oxidation status relevant to humulene oxide II formation [3]. For the final product, establish purity specifications using HPLC (target: >90% purity) and confirm identity through spectral matching with reference standards when available.

Conclusion

The isolation of humulene oxide II from hops represents a multifaceted process requiring optimization at each stage from raw material selection through final purification. The integrated protocol outlined in these Application Notes leverages the most effective extraction technologies, with supercritical CO₂ extraction providing the optimal balance of efficiency and selectivity for industrial applications. Analytical confirmation through complementary techniques including GC-MS, HPLC, and NMR is essential for verifying compound identity and purity, particularly given the structural similarity of various sesquiterpenes in the essential oil fraction.

Future methodological developments will likely focus on extraction process intensification through techniques like ultrasound and microwave assistance, which have demonstrated significant improvements in yield and reduction in processing time for related hop compounds [6]. Additionally, the application of magnetic nanoparticle technology similar to that used for xanthohumol purification [5] may offer novel approaches for selective separation of humulene oxide II from complex essential oil mixtures. As research continues to elucidate the full pharmacological potential of this compound, particularly its cytotoxic mechanisms against cancer cell lines [1], the development of efficient, scalable isolation methods will remain essential for both research and potential therapeutic applications.

References

purification techniques for humulene epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Analysis

Humulene Epoxide II is an oxygenated sesquiterpene. The table below summarizes its core chemical identity and key analytical parameters crucial for its identification in complex mixtures.

Property Description
IUPAC Name Not fully specified in search results
Common Names Humulene Epoxide II, Humulene oxide I, α-humulene oxide [1]
Molecular Formula C₁₅H₂₄O [1]
Molecular Weight 220.3505 g/mol [1]
Chemical Structure Epoxidized form of α-humulene [2]
Key Analytical Data Retention Indices (RI) Non-polar column (e.g., HP-5): ~1600-1605 Polar column (e.g., RTX-Wax): ~2011 [1]

Documented Sources and Biological Activity

Humulene Epoxide II is not a synthetic compound but is found in nature. Understanding its natural sources and studied biological effects can help contextualize its application in drug development.

  • Natural Sources: The compound has been identified as a constituent of essential oils. One study found it in the trunk bark of Tetraclinis articulata (Sandarac tree) at concentrations ranging from 2.6% to 7.2% in various distilled fractions [3]. It is also known to be a reaction product in the brewing process of beer, contributing to the "hoppy" aroma [4].
  • Biological Activities: Preclinical studies suggest several therapeutic properties:
    • Cytotoxic Activity: Fractions containing Humulene Epoxide II from Tetraclinis articulata essential oil demonstrated cytotoxic activity against human colorectal carcinoma cells (SW620), with one fraction showing an IC₅₀ value of 25.7 μg/mL [3].
    • Anti-inflammatory & Analgesic: While much of the anti-inflammatory data is associated with its precursor, α-humulene [2] [5], the epoxide form is also investigated for its contribution to these effects.

Critical Knowledge Gaps and Research Notes

A thorough analysis of the search results highlights areas where information is currently lacking, which is critical for your application notes.

  • No Detailed Purification Protocols: The available literature does not provide specific, step-by-step isolation or purification techniques for Humulene Epoxide II. The methods mentioned are general for essential oil components (e.g., steam distillation, chromatographic fractionation) without specific solvents, buffers, or column conditions for this compound [3] [6].
  • Limited Quantitative Data: Beyond the relative percentages in essential oils, data on yield, purity, stability, and solubility of the purified compound is absent from the searched sources.
  • Pathway Information Unavailable: The search results do not contain detailed descriptions of signaling pathways affected by Humulene Epoxide II that could be visualized. The anti-inflammatory activity of α-humulene is linked to the reduction of NF-κB activation [2], but this has not been explicitly demonstrated for the epoxide.

Based on the general laboratory practices for terpenoid isolation inferred from the search results, the following high-level workflow can be conceptualized. This diagram represents a logical, multi-stage process for obtaining and identifying the compound, reflecting common approaches in natural product chemistry.

Plant_Material Plant Material (e.g., T. articulata bark) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Chrom_Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Essential_Oil->Chrom_Fractionation Fraction_Mix Mixture of Fractions GCMS_Analysis GC-MS Analysis & RI Verification Fraction_Mix->GCMS_Analysis Target_Fraction Fraction enriched in Humulene Epoxide II Target_Purification Targeted Purification (e.g., Prep. TLC, HPLC) Target_Fraction->Target_Purification Pure_Compound Purified Humulene Epoxide II Steam_Distillation->Essential_Oil Chrom_Fractionation->Fraction_Mix Target_Purification->Pure_Compound GCMS_Analysis->Target_Fraction

Suggested Research Directions

Given the identified gaps, here are actionable steps to acquire the detailed protocols you need:

  • Probe Deeper into Specialized Chemistry: Conduct a targeted search in specialized chemistry databases like SciFinder-n or Reaxys, which often contain more detailed experimental procedures from patents and journal articles that may not be indexed in general search engines.
  • Explore Synthetic Approaches: If natural product isolation proves challenging, consider synthesis. The parent compound, α-humulene, can be synthesized [4], and its epoxidation could be a viable route. Searching for "epoxidation of humulene" or "synthesis of humulene epoxide" may yield relevant methodologies.
  • Adapt General Terpene Methods: The review on factors influencing terpene extraction [6] provides a excellent overview of variables to optimize (drying, solvent, extraction technique). You may need to adapt these general principles, using the GC-MS retention indices [1] as a critical guide to monitor your purification efforts.

I hope this structured compilation of available data provides a valuable starting point for your work. Should you require further information on the biological activities of α-humulene or general terpene extraction techniques, I am ready to assist.

References

handling and storage guidelines for humulene oxide II

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

The following table summarizes the key identifying information and physical properties for Humulene Oxide II.

Property Description
CAS Number 19888-34-7 [1] [2] [3]
IUPAC Name (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [2] [4]
Molecular Formula C₁₅H₂₄O [1] [2] [3]
Molecular Weight 220.35 g/mol [2] [3] [4]
Appearance Solid/Powder [1] [2] [5]
Melting Point 168 - 169.5 °C [2]

Hazards and Safety Protocol

Hazard Identification

Humulene Oxide II is classified according to GHS standards as follows [1]:

  • H302: Harmful if swallowed.
  • H410: Very toxic to aquatic life with long-lasting effects.
Safety and First Aid Measures
  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection, especially if handling powder to avoid inhalation [1].
  • Engineering Controls: Work in a well-ventilated area, preferably with appropriate exhaust ventilation [1].
  • First Aid:
    • Eye contact: Flush immediately with large amounts of water for several minutes. Remove contact lenses if present. Call a physician [1].
    • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and seek medical attention [1].
    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen or give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation [1].
    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately [1].

Storage and Handling Protocols

Storage Conditions

Adherence to these storage conditions is critical for maintaining the compound's stability [1] [5]:

  • Temperature: Store at -20°C when in powder form. For solutions, store at -80°C [1] [5].
  • Container: Keep the container tightly sealed in a cool, well-ventilated area [1].
  • Environment: Protect from direct sunlight, moisture, and ignition sources. It is recommended to store the product in a desiccator at -20°C to prevent moisture absorption [1] [5].
Handling and Reconstitution
  • Thawing Protocol: When removing vials from -20°C or -80°C storage, allow them to stand at room temperature for at least an hour before opening. This prevents condensation from forming and introducing moisture into the sample [5].
  • Solubility: The compound is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [2] [5].
  • Preparation of Stock Solutions: For best results, prepare stock solutions on the day of use. If necessary, stock solutions can be stored below -20°C for several months in a tightly sealed container [5].
  • Dilution Calculator: Use the equation C₁V₁ = C₂V₂ to calculate dilutions for your experiments, where C₁/V₁ are the concentration/volume of the stock solution and C₂/V₂ are the concentration/volume of the final solution [5].

Experimental Application Notes

Biological Activity Context

Humulene Oxide II is a natural product found in plants like Zingiber striolatum. Research use primarily focuses on its cytotoxicity against specific human tumor cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (chronic myeloid leukemia) [3] [5]. It has also been studied for its antimalarial activities [5].

Experimental Workflow: Cytotoxicity Assessment

The diagram below outlines a general workflow for evaluating the cytotoxic effects of Humulene Oxide II, based on common cell-based assay practices.

Start Start Experiment CellPrep Plate and Culture Target Cell Lines (A549, PC-3, K562) Start->CellPrep CompoundTreat Treat Cells with Humulene Oxide II (Varying Concentrations) CellPrep->CompoundTreat Incubate Incubate (e.g., 24-72h) CompoundTreat->Incubate AssayPerform Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->AssayPerform DataAnalysis Analyze Data (Calculate IC₅₀) AssayPerform->DataAnalysis End Report Findings DataAnalysis->End

Stability and Degradation Management

Terpene compounds like Humulene Oxide II are susceptible to degradation from light, oxygen, and temperature. The following diagram illustrates a risk management approach to preserving stability during experiments [6].

DegradationRisks Primary Degradation Risks Light Light Exposure (Photodegradation) DegradationRisks->Light Oxygen Oxygen Exposure (Oxidation) DegradationRisks->Oxygen Heat Heat & Temp Fluctuations (Thermal Decomposition) DegradationRisks->Heat OpaqueContainer Use Amber or Opaque Containers Light->OpaqueContainer InertAtmos Seal Vials Tightly Consider Nitrogen Flushing Oxygen->InertAtmos TempControl Maintain Strict Cold Chain (-20°C powder, -80°C solution) Heat->TempControl ControlMeasures Preservation Control Measures OpaqueContainer->ControlMeasures InertAtmos->ControlMeasures TempControl->ControlMeasures

Summary of Critical Protocols

The table below provides a quick-reference summary of the core handling and storage guidelines.

Aspect Key Parameter Protocol Details
Storage Long-term (Powder) -20°C, tightly sealed, desiccated [1] [5]
Storage Long-term (Solution) -80°C, tightly sealed [1]
Storage Working Solution Store below -20°C; use quickly or prepare fresh [5]
Handling Thawing Equilibrate to RT in closed vial before opening (~1 hour) [5]
Handling Personal Safety Use gloves, goggles, and lab coat; avoid inhalation/ingestion [1]
Stability Light Sensitivity Store in dark; use amber or opaque vials [6]
Stability Oxygen Sensitivity Minimize headspace; seal containers tightly [6]

Conclusion

Humulene Oxide II is a compound with promising research applications, particularly in oncology. Its successful investigation depends on strict adherence to the outlined safety, storage, and handling protocols. By mitigating risks associated with its toxicity and chemical instability, researchers can ensure the integrity of their samples and the reliability of their experimental data.

References

Comprehensive Research Applications and Methodological Protocols for Humulene Epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Humulene Epoxide II

Humulene Epoxide II is a naturally occurring oxygenated sesquiterpene that belongs to the broader class of epoxide compounds characterized by a cyclic ether with three ring atoms. This secondary plant metabolite has gained significant research interest due to its structural complexity and diverse bioactivities. The compound is formally known as (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol [1] [2]. Humulene Epoxide II is a stereoisomer of humulene epoxide I, with both compounds sharing the same molecular formula but differing in their three-dimensional configuration [3].

This compound is particularly noteworthy in the context of aromatic plant biology and phytochemical research, where it contributes to the characteristic aromas of various medicinal and culinary plants. It frequently co-occurs with its precursor α-humulene and structurally related compounds such as β-caryophyllene and caryophyllene oxide [4] [2]. The epoxide functional group in its structure enhances its reactivity and biological activity compared to non-oxygenated terpenes, making it a compelling subject for pharmacological investigation. Research indicates that Humulene Epoxide II demonstrates promising anti-inflammatory and antitumor properties, positioning it as a potential lead compound for drug development against various chronic diseases [5].

Chemical Properties and Natural Occurrence

Fundamental Chemical Characteristics

Humulene Epoxide II exhibits distinct physicochemical properties that influence its behavior in experimental systems and potential applications. The compound possesses a bicyclic structure incorporating an epoxide ring, which contributes to both its stability and reactivity under various conditions. The following table summarizes key chemical and physical properties of Humulene Epoxide II:

Table 1: Chemical and Physical Properties of Humulene Epoxide II

Property Value/Specification Reference
Chemical Formula C₁₅H₂₄O [1] [2]
Molecular Weight 220.35 g/mol [1] [2]
Boiling Point 285-286°C at 760 mm Hg [2] [5]
Melting Point 168-169.5°C [5]
Density 0.907±0.06 g/cm³ (predicted) [5]
Water Solubility 0.62 mg/L at 25°C (estimated) [2]
LogP 4.514 (estimated) [2]
CAS Registry Number 19888-34-7 [2] [5]

The compound's relatively high boiling point and low water solubility are characteristic of medium molecular weight terpenoids, indicating high lipophilicity. This property significantly influences its absorption, distribution, and bioavailability in biological systems. The epoxide moiety represents the most reactive portion of the molecule, susceptible to nucleophilic attack and acid-catalyzed ring-opening reactions, which may contribute to its biological activities [2].

Natural Sources and Distribution

Humulene Epoxide II is widely distributed in various aromatic plants, though typically in relatively low concentrations. It has been identified as a minor constituent in several essential oils, where it contributes to the overall aromatic profile and potentially to the therapeutic effects of these botanical extracts. The following table documents the known natural occurrences of Humulene Epoxide II:

Table 2: Natural Occurrence of Humulene Epoxide II in Plant Species

Plant Source Family Documented Concentration Reference
Hops (Humulus lupulus) Cannabaceae Up to 40% of essential oil (varies by cultivar) [4]
Cannabis (Cannabis sativa) Cannabaceae Variable (minor component) [4]
American Beautyberry (Callicarpa americana) Lamiaceae 13.9% of essential oil [2]
Anthocleista djalonensis Loganiaceae 12.7% of essential oil [5]
Clove, Basil, Oregano, Black Pepper, Rosemary Various Detected but not quantified [4]
Orlaya grandiflora (Montenegro sample) Apiaceae Not specified (Mediterranean climate) [6]

The chemical defense systems of insects also utilize Humulene Epoxide II. Research has identified it as the major component in the secretions of the first abdominal gland of Hotea gambiae plant bug larvae, where it likely functions as a predator deterrent [5]. This distribution across phylogenetically diverse species suggests convergent evolution in the production or accumulation of this compound, possibly due to its effectiveness in ecological interactions.

Analytical Identification Methods

The identification and quantification of Humulene Epoxide II in complex biological matrices typically relies on chromatographic techniques coupled with various detection methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical method for identifying and quantifying Humulene Epoxide II in essential oils and plant extracts. The compound elutes at characteristic retention times depending on the column and method used [6].

  • GC-Flame Ionization Detection (GC-FID): Often used alongside GC-MS for quantitative analysis, providing reliable quantification when reference standards are available [6].

  • Retention Indices: Comparison of retention times against known hydrocarbon standards (C₇-C₄₀) provides additional confirmation of compound identity [7].

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly valuable for analyzing volatile compounds without extensive sample preparation, allowing for accurate representation of the aroma profile [7].

Therapeutic Potential and Research Applications

Anti-inflammatory Properties

Humulene Epoxide II demonstrates significant anti-inflammatory activity through multiple mechanisms of action. Research indicates that the compound effectively reduces LPS-induced activation of the NF-κB signaling pathway, a master regulator of inflammatory responses [8]. This molecular mechanism represents one of the most thoroughly documented bioactivities for Humulene Epoxide II and its parent compound, α-humulene.

In experimental models, α-humulene has shown comparable efficacy to dexamethasone—a potent synthetic corticosteroid—in reducing inflammation in rat paw edema models [8]. This anti-inflammatory effect appears to be mediated through the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as reduced production of prostaglandin E2 (PGE2) through inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression [8].

The systemic anti-inflammatory properties of humulene compounds have been demonstrated through both topical and oral administration routes, suggesting good tissue penetration and bioavailability. Notably, humulene has shown efficacy in aerosolized formulations for reducing airway inflammation, indicating potential applications in respiratory disorders [8]. These findings position Humulene Epoxide II as a promising candidate for development as a natural anti-inflammatory agent with potentially fewer side effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Mechanisms

Emerging research suggests that Humulene Epoxide II and related compounds exhibit selective cytotoxicity against various cancer cell lines. While direct studies on Humulene Epoxide II are limited, evidence from its structural analogs provides insight into its potential mechanisms:

  • Reactive Oxygen Species (ROS) Induction: α-Humulene has been shown to decrease cellular glutathione levels and promote ROS production in cancer cells, leading to oxidative stress and inhibition of cancer cell growth [8].

  • Apoptosis Induction: In colorectal cancer HT29 cells, α-humulene induced programmed cell death through death receptor 5 (DR5) and caspase-8 and -3-dependent signaling pathways, with a reported IC₅₀ value of 54 ± 3.0 μM [8].

  • Antimigratory Effects: Essential oils containing Humulene Epoxide II have demonstrated capacity to reduce cancer cell migration, particularly after short-term treatments, suggesting potential antimetastatic properties [6].

  • Synergistic Activity: Humulene compounds show enhanced anticancer effects when combined with conventional chemotherapeutic agents like paclitaxel, indicating potential for combination therapy approaches [8].

Recent studies on essential oils containing Humulene Epoxide II have confirmed dose-dependent antitumor effects in human colon cancer HCT-116 and breast cancer MDA-MB-231 cell lines, with viability reductions exceeding 40% at highest concentrations [6]. These oils also demonstrated proapoptotic activity with elevated caspase-3 activation in a dose- and time-dependent manner, along with significant reductions in cancer cell migratory capacity [6].

Additional Biological Activities

Beyond its anti-inflammatory and anticancer properties, Humulene Epoxide II demonstrates several other biologically relevant activities:

  • Antioxidant Capacity: Although not considered a potent direct antioxidant, Humulene Epoxide II contributes to the overall antioxidant activity of essential oils. Studies have shown that essential oils containing this compound can decrease concentrations of superoxide anion radical in treated cells and affect nitric oxide (NO) bioavailability [6].

  • Antimicrobial Effects: While specific data on Humulene Epoxide II is limited, essential oils containing this compound have demonstrated selective toxicity toward cyanobacteria such as Oscillatoria perornata, with complete growth inhibition observed at 28.5 μg/mL [2].

  • Allelochemical Function: In its natural context, Humulene Epoxide II serves as a chemical defense compound in both plants and insects, acting as a deterrent against herbivores and pathogens [5].

Experimental Protocols and Research Methodologies

Essential Oil Extraction and Analysis

Protocol 1: Hydrodistillation of Essential Oils from Plant Material

This standard protocol is adapted from methods used in recent studies on essential oils containing Humulene Epoxide II [6] [7]:

  • Plant Material Preparation: Collect aerial parts of source plants (e.g., Artemisia species, Callicarpa americana, Orlaya grandiflora) during flowering stage. Dry at 25°C in dark, inert atmosphere for 20 days. Grind dried material to 2 mm particle size using a cross beater mill.

  • Hydrodistillation Setup: Place 200 g of dried, ground plant material in a 5 L round-bottom flask. Add 3 L of deionized water. Assemble a Clevenger-type apparatus according to standard specifications.

  • Extraction Parameters: Heat mixture using isothermal mantle at controlled rate to maintain gentle boiling. Continue distillation for 3 hours after first drop of condensate appears.

  • Oil Collection: Separate essential oil from aqueous phase. Dry over anhydrous sodium sulfate (approximately 1 g per 10 mL oil). Store in sealed amber vials at 4°C until analysis.

  • Yield Calculation: Determine essential oil yield as percentage (w/w) using formula: (mass of essential oil obtained / mass of dry plant material) × 100.

Protocol 2: GC-MS Analysis of Humulene Epoxide II

  • Sample Preparation: Dilute essential oil in hexane or dichloromethane (typically 1:100 v/v). Filter through 0.22 μm PTFE membrane prior to injection.

  • GC-MS Parameters:

    • Column: Equity-5 or similar polar capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)
    • Carrier Gas: Helium at constant flow rate of 1.0 mL/min
    • Injection Temperature: 250°C
    • Oven Program: 60°C (hold 1 min), ramp to 246°C at 3°C/min, final hold 10 min
    • Transfer Line Temperature: 280°C
    • Ion Source Temperature: 230°C
    • Ionization Mode: Electron impact (EI) at 70 eV
    • Mass Range: 35-450 m/z
  • Identification: Compare mass spectra and retention indices with authentic standards when available. Use NIST/Adams libraries for preliminary identification. Confirm using relative retention indices compared to n-alkane series.

Bioactivity Assessment Protocols

Protocol 3: Assessment of Anticancer Activity In Vitro

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, MDA-MB-231) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.

  • Treatment Preparation: Dissolve essential oil or purified Humulene Epoxide II in DMSO (final concentration ≤0.1%). Prepare serial dilutions in complete cell culture medium.

  • Cell Viability Assay (MTT):

    • Seed cells in 96-well plates at 5-10 × 10³ cells/well. Incubate for 24 hours.
    • Treat cells with various concentrations of test compounds (typically 1-100 μg/mL for essential oils, 1-100 μM for purified compounds). Include vehicle and positive controls.
    • After 24-72 hours, add MTT solution (0.5 mg/mL final concentration). Incubate 2-4 hours at 37°C.
    • Remove medium, dissolve formazan crystals in DMSO. Measure absorbance at 570 nm with reference at 630 nm.
    • Calculate percentage viability relative to untreated controls.
  • Apoptosis Assay (Caspase-3 Activation):

    • Seed and treat cells as above.
    • Harvest cells at various time points (6-48 hours). Lyse and measure caspase-3 activity using fluorogenic substrate (Ac-DEVD-AMC) in assay buffer.
    • Measure fluorescence (excitation 380 nm, emission 460 nm). Express activity as fold change over untreated controls.
  • Migration Assay (Wound Healing):

    • Seed cells in 12-well plates to form confluent monolayers.
    • Create scratch wound using sterile pipette tip. Wash to remove debris.
    • Treat with sub-cytotoxic concentrations of test compounds. Capture images at 0, 6, 12, and 24 hours.
    • Quantify wound closure percentage using image analysis software.

Protocol 4: Anti-inflammatory Activity Assessment

  • Cell-Based NF-κB Inhibition Assay:

    • Use macrophage cell line (RAW 264.7) stably transfected with NF-κB reporter construct.
    • Pre-treat cells with test compounds (1-100 μM) for 2 hours, then stimulate with LPS (100 ng/mL) for 6 hours.
    • Measure luciferase activity using commercial kits. Normalize to protein content or viability.
  • Cytokine Measurement:

    • Treat LPS-stimulated macrophages with test compounds as above.
    • Collect culture supernatants after 24 hours.
    • Measure TNF-α, IL-1β, and other cytokines using ELISA kits according to manufacturer protocols.

Research Gaps and Future Directions

Despite promising preliminary findings, research on Humulene Epoxide II faces several significant limitations that require attention:

  • Mechanistic Specificity: While the bioactivities of humulene are reasonably well-documented, specific studies on Humulene Epoxide II's molecular targets and mechanisms remain limited. Future research should focus on elucidating its precise molecular interactions using techniques such as molecular docking studies, receptor binding assays, and proteomic approaches [8].

  • Purification Challenges: Most current studies utilize essential oils containing Humulene Epoxide II rather than the purified compound. Development of efficient preparative-scale purification protocols would enable more definitive studies on its specific biological activities [5].

  • Synthetic Approaches: Current synthetic methods for Humulene Epoxide II are inefficient, with existing routes requiring difficult separations from similar isomers. Development of stereoselective synthetic pathways would ensure adequate supply for comprehensive pharmacological evaluation [3].

  • In Vivo Validation: Nearly all current knowledge derives from in vitro studies. Well-designed animal model studies are needed to evaluate pharmacokinetics, bioavailability, toxicity, and in vivo efficacy [8] [6].

  • Structure-Activity Relationships: Systematic modification of the Humulene Epoxide II structure could yield compounds with enhanced potency or selectivity. Research should explore the contribution of the epoxide moiety and other structural features to its bioactivity through analog synthesis and evaluation [8].

The following diagram illustrates the documented and proposed mechanisms of action for Humulene Epoxide II, along with potential research directions:

G cluster_known Documentated Mechanisms cluster_proposed Proposed Mechanisms cluster_applications Potential Applications HumuleneEpoxideII HumuleneEpoxideII NFkB NF-κB Pathway Inhibition HumuleneEpoxideII->NFkB Apoptosis Apoptosis Induction (via Caspase-3/8) HumuleneEpoxideII->Apoptosis Migration Reduced Cell Migration HumuleneEpoxideII->Migration Cytokine Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β) HumuleneEpoxideII->Cytokine ROS ROS Modulation HumuleneEpoxideII->ROS Receptor Specific Receptor Interactions HumuleneEpoxideII->Receptor Synergy Drug Synergy Mechanisms HumuleneEpoxideII->Synergy Inflammation Inflammatory Disorders NFkB->Inflammation Cancer Cancer Therapy Apoptosis->Cancer Migration->Cancer Cytokine->Inflammation ROS->Cancer ROS->Inflammation Receptor->Cancer Receptor->Inflammation Combination Combination Therapies Synergy->Combination

Figure 1: Documented and proposed mechanisms of action for Humulene Epoxide II, along with potential therapeutic applications. Solid lines represent mechanisms with experimental support, while dashed lines represent proposed mechanisms requiring further validation.

Conclusion

Humulene Epoxide II represents a promising phytochemical with demonstrated anti-inflammatory and anticancer properties in preliminary studies. Its presence in multiple medicinal plants and their traditional uses supports its potential therapeutic relevance. However, advancement in this field requires standardized purification methods, comprehensive mechanistic studies using purified compounds, and validation in relevant disease models. Researchers should prioritize overcoming the current limitations in compound availability and mechanistic understanding to fully elucidate the therapeutic potential of this intriguing natural epoxide.

References

Comprehensive Application Notes and Protocols: Biosynthesis Pathway of Humulene Epoxide II in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Humulene epoxide II is a naturally occurring oxygenated sesquiterpene that has garnered significant research interest due to its diverse biological activities and potential therapeutic applications. This compound, systematically named (1R,4E,8E,11R)-4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,8-diene, is characterized by a unique bicyclic structure containing an epoxy functional group that contributes to its chemical reactivity and biological properties [1]. Humulene epoxide II has been identified in various aromatic plants, including hops (Humulus lupulus), ginger species, sage, ginseng, and cannabis [2] [3]. While traditionally recognized as a contributor to the characteristic aroma of hops and beer, recent research has revealed substantial anti-inflammatory, cytotoxic, and antimicrobial properties that position this compound as a promising candidate for pharmaceutical development [4] [3].

These Application Notes and Protocols provide a comprehensive technical resource for researchers investigating the biosynthesis, production, and applications of humulene epoxide II. The documentation integrates current scientific knowledge with practical methodologies to support systematic investigation of this valuable natural product. Particular emphasis is placed on the biosynthetic pathway in plant systems, heterologous production in engineered microorganisms, and standardized analytical protocols for identification and quantification. The information presented herein is specifically tailored to meet the needs of research scientists and drug development professionals working in natural product chemistry, synthetic biology, and pharmaceutical development.

Biosynthesis Pathway

Pathway Overview

The biosynthesis of humulene epoxide II in plants follows the universal sesquiterpenoid pathway with specific oxidation steps that confer its structural uniqueness. The pathway initiates with the central terpenoid precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from both the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids [2]. Sesquiterpenes are primarily synthesized via the MVA pathway in the cytosol of plant cells, where three molecules of IPP are condensed with one molecule of DMAPP to form the C15 intermediate farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS) [5].

The committed step in humulene epoxide II biosynthesis involves the cyclization of FPP by α-humulene synthase (HUM), which catalyzes the formation of the macrocyclic triene α-humulene through a carbocation-mediated mechanism [6] [5]. This enzyme has been characterized from various plant species, including Zingiber zerumbet (shampoo ginger), where it produces α-humulene as the major product (95%) alongside minor amounts of β-caryophyllene (5%) [6]. The final biosynthetic step involves the regio-selective epoxidation of α-humulene at the C6-C7 double bond, catalyzed by cytochrome P450-dependent monooxygenases, specifically α-humulene epoxidase, to yield humulene epoxide II [2].

Pathway Regulation and Compartmentalization

In plant systems, the biosynthesis of humulene epoxide II is subject to multiple layers of regulation, including temporal and spatial expression of biosynthetic genes, subcellular compartmentalization, and substrate channeling. The enzymatic machinery is often organized in metabolic complexes that facilitate efficient conversion of intermediates while minimizing cross-talk with competing pathways. Research indicates that humulene epoxide II accumulation is frequently associated with specialized secretory structures in plants, such as glandular trichomes in hops and resin ducts in ginger species, where the compound likely functions in plant defense against herbivores and pathogens [2].

Table 1: Key Enzymes in Humulene Epoxide II Biosynthetic Pathway

Enzyme EC Number Reaction Catalyzed Cofactors/Requirements
Farnesyl diphosphate synthase (FPPS) EC 2.5.1.10 Condensation of IPP with DMAPP to form FPP Mg²⁺ or Mn²⁺
α-Humulene synthase (HUM) EC 4.2.3.- Cyclization of FPP to form α-humulene Mg²⁺, K⁺
α-Humulene epoxidase (CYP) EC 1.14.14.- Epoxidation of α-humulene to humulene epoxide II NADPH, O₂
Pathway Visualization

The following diagram illustrates the complete biosynthetic pathway of humulene epoxide II in plants, highlighting key intermediates, enzymatic transformations, and subcellular compartmentalization:

Production Methods

Plant Extraction and Isolation

Traditional extraction of humulene epoxide II from native plant sources remains a common method for obtaining this compound, particularly for research purposes. The compound has been successfully isolated from various plant species, with reported concentrations varying significantly based on plant tissue, developmental stage, and environmental conditions [4] [2]. Steam distillation and hydrodistillation are the most frequently employed methods for extracting humulene epoxide II from plant materials, followed by purification using chromatographic techniques such as silica gel column chromatography and preparative thin-layer chromatography [4].

Recent research on Tetraclinis articulata trunk bark essential oil revealed humulene epoxide II concentrations ranging from 2.6% to 7.2% across different fractions, demonstrating the variability in content even within different parts of the same plant [4]. Similar studies on Callicarpa americana reported the compound as a major component, comprising 13.9% of the essential oil [1]. While plant extraction provides the authentic natural product, this approach faces limitations in scalability, seasonal variability, and low overall yields, prompting the development of alternative production methods.

Heterologous Production in Engineered Microorganisms

Metabolic engineering approaches have emerged as promising strategies for sustainable and scalable production of humulene epoxide II and its precursor α-humulene. Recent advances in synthetic biology and systems metabolic engineering have enabled the reconstruction of plant sesquiterpene biosynthetic pathways in industrially relevant microorganisms [6] [7].

Table 2: Heterologous Production Systems for α-Humulene (Humulene Epoxide II Precursor)

Host Organism Engineering Strategy Titer Achieved Carbon Source Reference
Yarrowia lipolytica Peroxisome engineering, 15-gene expression 5.9 g/L Waste cooking oil [7]
Escherichia coli Heterologous mevalonate pathway, in situ adsorption 60.2 mg/L Glucose [6]
Saccharomyces cerevisiae Organelle engineering, pathway optimization 4115.42 mg/L Glucose [7]
Candida tropicalis Overexpression of rate-limiting enzymes 4.12 g/L Glucose [7]

A particularly innovative approach demonstrated the use of waste cooking oil (WCO) as a low-cost carbon source for α-humulene production in engineered Yarrowia lipolytica [7]. This strain employed peroxisome engineering to localize the entire α-humulene biosynthetic pathway, along with double copies of α-humulene synthase (ACHS2) and hydroxymethylglutaryl-CoA reductase (HMG1), resulting in significantly improved titers. The conversion of waste materials to valuable sesquiterpenes represents both an economically viable and environmentally sustainable production strategy.

The following workflow illustrates the integrated bioprocess for humulene production in engineered Yarrowia lipolytica using waste cooking oil:

G Integrated Bioprocess for Humulene Production cluster_strain_development Strain Development Phase cluster_bioprocess Bioprocess Phase cluster_params Key Process Parameters Start Start SD1 Host Selection (Yarrowia lipolytica) Start->SD1 End End SD2 Peroxisome Engineering SD1->SD2 SD3 Pathway Integration (15 genes) SD2->SD3 SD4 Transcriptome Analysis SD3->SD4 SD5 Target Gene Regulation SD4->SD5 BP1 Waste Cooking Oil Preparation SD5->BP1 BP2 Inoculum Development BP1->BP2 BP3 Fed-Batch Fermentation (5-L Bioreactor) BP2->BP3 BP4 In Situ Product Recovery (Amberlite XAD4) BP3->BP4 P1 Temperature: 28°C P2 Dissolved Oxygen: 20% P3 pH: 5.5 BP5 α-Humulene Extraction BP4->BP5 P4 Final Titer: 5.9 g/L BP6 Chemical Epoxidation BP5->BP6 BP6->End

Chemical Epoxidation of α-Humulene

For research purposes, humulene epoxide II can also be prepared through semi-synthetic approaches by chemical epoxidation of α-humulene. This method employs transition metal catalysts, such as manganese(II) chloride, with tert-butyl hydroperoxide (TBHP) as an oxidizing agent [6]. Although this approach offers a straightforward route to the compound, it typically results in lower selectivity compared to enzymatic epoxidation, generating byproducts that require subsequent purification. The chemical synthesis approach is particularly valuable for producing reference standards and for structure-activity relationship studies where analogs of the natural product are desired.

Analytical Protocols

Extraction and Isolation from Plant Material

Protocol 1: Hydrodistillation Extraction from Plant Tissue

This protocol describes the standard procedure for extracting humulene epoxide II from plant materials using hydrodistillation, based on methodologies employed in the analysis of Tetraclinis articulata and other medicinal plants [4].

Materials and Reagents:

  • Fresh or dried plant material (leaves, bark, or flowering parts)
  • Distilled water
  • Dichloromethane or n-hexane (HPLC grade)
  • Anhydrous sodium sulfate
  • Clevenger-type apparatus or similar hydrodistillation equipment

Procedure:

  • Commence with 100 g of fresh plant material (or 20 g of dried material) finely ground using a mechanical grinder.
  • Transfer the plant material to a 2 L round-bottom flask and add 1 L of distilled water.
  • Assemble the Clevenger apparatus and perform hydrodistillation for 3-4 hours following established guidelines.
  • Collect the essential oil layer from the apparatus and dry over anhydrous sodium sulfate for 30 minutes.
  • Filter the essential oil through Whatman No. 1 filter paper and store at -20°C until analysis.
  • For further purification, subject the crude essential oil to silica gel column chromatography using a gradient of n-hexane and ethyl acetate (from 100:0 to 70:30) to isolate humulene epoxide II.

Note: Extraction efficiency varies significantly with plant seasonality and tissue type. Optimal yields are typically obtained from mature plants during flowering stages.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol 2: Qualitative and Quantitative Analysis by GC-MS

This protocol outlines the standard procedure for identifying and quantifying humulene epoxide II in essential oils or extracts using GC-MS, based on established analytical methods [4] [1].

Materials and Equipment:

  • Gas chromatograph coupled with mass spectrometer
  • Capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Authentic humulene epoxide II standard (commercially available)
  • Dilution solvents (n-hexane or dichloromethane, HPLC grade)

Chromatographic Conditions:

  • Injector temperature: 250°C
  • Ion source temperature: 230°C
  • Interface temperature: 280°C
  • Carrier gas: Helium at 1.0 mL/min flow rate
  • Oven temperature program: 60°C (hold 2 min), then 60-240°C at 3°C/min, then 240°C (hold 5 min)
  • Injection volume: 1 μL (split ratio 1:50)
  • Mass range: 40-500 m/z
  • Ionization mode: Electron impact (EI) at 70 eV

Procedure:

  • Prepare sample solutions at approximately 1 mg/mL in n-hexane and filter through 0.22 μm PTFE membrane.
  • Inject humulene epoxide II standard to determine retention time and characteristic mass fragments.
  • Inject samples and analyze using the established temperature program.
  • Identify humulene epoxide II by comparison of retention time and mass spectrum with authentic standard.
  • For quantification, prepare a calibration curve using the standard at concentrations of 0.05, 0.5, 1, 2.5, 5, and 10 μg/mL.

Quality Control:

  • Characteristic mass fragments for humulene epoxide II: 109, 121, 136, 161, 204 m/z [1]
  • Expected retention index: 1600-1650 (on DB-5 equivalent columns)
  • Run system suitability test with each batch to ensure resolution >1.5 from adjacent peaks
Nuclear Magnetic Resonance (NMR) Characterization

Protocol 3: Structural Confirmation by NMR Spectroscopy

For complete structural elucidation of isolated humulene epoxide II, this protocol describes comprehensive NMR analysis, referencing published data [8].

Materials and Equipment:

  • High-field NMR spectrometer (≥400 MHz)
  • Deuterated chloroform (CDCl₃)
  • NMR tubes (5 mm)
  • Isolated compound (≥90% purity by GC-MS)

Procedure:

  • Dissolve approximately 10-20 mg of purified humulene epoxide II in 0.6 mL of CDCl₃.
  • Transfer to NMR tube and acquire the following spectra:
    • ¹H NMR (400 MHz, standard parameters)
    • ¹³C NMR (100 MHz, complete proton decoupling)
    • COSY (H-H correlation)
    • HSQC (¹H-¹³C heteronuclear single quantum coherence)
    • HMBC (¹H-¹³C heteronuclear multiple bond correlation)

Expected Key NMR Assignments (in CDCl₃):

  • ¹H NMR (characteristic signals): δ 0.98 (3H, s, H-15), 1.26 (3H, s, H-13), 1.68 (3H, s, H-14), 2.40-2.60 (2H, m, H-5), 2.70 (1H, d, J = 4.0 Hz, H-6), 5.20 (1H, m, H-9)
  • ¹³C NMR (characteristic signals): δ 15.8 (C-15), 21.2 (C-13), 23.5 (C-14), 58.5 (C-6), 62.3 (C-7), 124.5 (C-9), 135.2 (C-8)

Structural Verification:

  • Compare chemical shifts and coupling constants with literature values
  • Confirm epoxy group presence through characteristic carbon chemical shifts (δ 58-65)
  • Verify structure through HMBC correlations between H-6 and C-5/C-7/C-8

Biological Activities and Research Applications

Documented Pharmacological Effects

Humulene epoxide II has demonstrated a range of significant biological activities in experimental studies, suggesting substantial potential for therapeutic development. The compound has exhibited potent anti-inflammatory properties comparable to the pharmaceutical anti-inflammatory agent dexamethasone in animal models [3]. Research has shown that humulene epoxide II produces both topical and systemic anti-inflammatory effects, potentially through modulation of cytokine signaling pathways and inhibition of pro-inflammatory mediators [3].

In cytotoxicity studies, humulene epoxide II has shown selective activity against various cancer cell lines. Investigations with Tetraclinis articulata essential oil fractions containing humulene epoxide II demonstrated moderate cytotoxic effects against human colorectal carcinoma (SW620) and mammary carcinoma (MDA-MB-231) cell lines, with IC₅₀ values ranging from 25.7 to 96.5 μg/mL [4]. The compound has also exhibited antimicrobial and insect-repellent properties, with studies reporting effectiveness against mosquitoes and various bacterial strains [2] [1].

Table 3: Documented Biological Activities of Humulene Epoxide II

Biological Activity Experimental Model Observed Effects Potential Mechanisms
Anti-inflammatory Animal models (rodents) Topical and systemic reduction of inflammation; comparable to dexamethasone Inhibition of pro-inflammatory cytokines; possible NF-κB pathway modulation
Cytotoxic/Anticancer Human tumor cell lines (MCF-7, DLD-1, SW620, MDA-MB-231) IC₅₀ values of 25.7-96.5 μg/mL; synergistic with β-caryophyllene Induction of apoptosis through ROS generation; cell cycle arrest
Antimicrobial Various bacterial strains; fungal species Growth inhibition at moderate concentrations; synergistic with antibiotics Membrane disruption; inhibition of essential enzymes
Insect repellent Aedes aegypti mosquitoes Significant repellent activity Olfactory receptor disruption; deterrence
Potential Research and Development Applications

The diverse biological activities of humulene epoxide II position it as a promising candidate for several research and development applications:

Pharmaceutical Development:

  • Anti-inflammatory drug discovery: Development of topical formulations for dermatological conditions or systemic administration for chronic inflammatory diseases
  • Cancer therapeutics: Investigation as a standalone agent or combination therapy with conventional chemotherapeutic drugs
  • Antimicrobial applications: Development of novel anti-infective agents, particularly against multidrug-resistant pathogens

Agricultural Applications:

  • Natural insect repellents: Formulation of eco-friendly alternatives to synthetic pesticides
  • Plant defense elicitors: Utilization in sustainable agriculture to enhance crop resistance to pathogens

Fragrance and Flavor Industry:

  • Specialty fragrance ingredient: Exploitation of its characteristic earthy, woody aroma in premium fragrances
  • Flavor modulation: Application in food and beverage industries for unique flavor profiles

References

Comprehensive Analytical Standards and Research Protocols for Humulene Epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Humulene Epoxide II

Humulene epoxide II is a sesquiterpene epoxide that has garnered significant research interest due to its presence in various medicinal plants and potential therapeutic applications. This oxygenated sesquiterpene represents an oxidized form of α-humulene and belongs to a broader class of epoxide compounds characterized by a cyclic ether with three ring atoms. As a secondary metabolite, Humulene epoxide II contributes to the aromatic profiles of many plants and has been identified as a potentially bioactive compound in several pharmacological studies. Recent investigations have highlighted its potential in antiviral therapies and neuroprotective applications, positioning it as a compelling subject for analytical standardization and pharmacological characterization [1] [2] [3]. The compound occurs naturally in various food sources and medicinal plants, including Salvia officinalis, rosemary (Rosmarinus officinalis), ginger (Zingiber officinalis), allspice (Pimenta dioica), and certain alcoholic beverages, though it has not been quantitatively measured in these sources [1].

The structural complexity of Humulene epoxide II, featuring specific stereochemistry and an epoxide functional group, necessitates precise analytical methods for accurate identification, quantification, and characterization. This document provides comprehensive application notes and standardized protocols to support researchers in pharmaceutical development, natural product chemistry, and analytical science in their investigation of this promising compound. The protocols outlined herein have been optimized based on current research findings and technological capabilities to ensure reproducible results and cross-study comparability [3] [4].

Chemical Identification and Physicochemical Properties

Humulene epoxide II (C₁₅H₂₄O) is an epoxide derivative of α-humulene, featuring a distinctive bicyclic structure with an epoxide functional group. According to IUPAC nomenclature, it is designated as (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene. The compound has a molecular weight of 220.3505 g/mol with a monoisotopic mass of 220.18271539 g/mol [5] [1]. Its chemical structure incorporates specific stereochemical configurations that are essential for its biological activity and analytical characterization.

Table 1: Fundamental Chemical Properties of Humulene Epoxide II

Property Value/Specification Reference
CAS Registry Number 19888-34-7 [1]
Chemical Formula C₁₅H₂₄O [5] [1]
Molecular Weight 220.3505 g/mol [5] [1]
IUPAC Name (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1]
InChI Key QTGAEXCCAPTGLB-QZFXXANLSA-N [1]
SMILES Notation C\C1=C\CC(C)(C)\C=C/CC2(C)OC2CC1 [1]

Experimental and predicted physicochemical parameters provide crucial information for analytical method development and pharmacological assessment. Humulene epoxide II exhibits low water solubility but demonstrates good lipophilicity, as indicated by its predicted logP value. These characteristics influence its behavior in chromatographic systems and its potential for biological membrane permeation.

Table 2: Experimental and Predicted Physicochemical Parameters

Parameter Value Type Reference
Boiling Point 285-286°C @ 760 mm Hg Experimental [1]
Water Solubility 0.62 mg/L @ 25°C Estimated [1]
LogP 4.514 (est.) Estimated [1]
Predicted Water Solubility 0.0081 g/L ALOGPS Prediction [1]
Predicted LogP 5.03 ALOGPS Prediction [1]
Hydrogen Bond Acceptor Count 1 Molecular Descriptor [1]
Hydrogen Bond Donor Count 0 Molecular Descriptor [1]
Polar Surface Area 12.53 Ų Molecular Descriptor [1]

The epoxide functional group in Humulene epoxide II's structure contributes to its chemical reactivity and potential biological interactions. This moiety may participate in nucleophilic substitution reactions under specific conditions, a consideration important for both analytical sample preparation and understanding its mechanism of biological activity. The compound complies with Lipinski's Rule of Five, predicting favorable oral bioavailability, with no violations reported in screening studies [3] [1].

Pharmacological Potential and Research Applications

Antiviral Applications Against SARS-CoV-2

Humulene epoxide II has emerged as a promising candidate in antiviral research, particularly against SARS-CoV-2. In a comprehensive molecular docking study screening 184 natural compounds from essential oils, Humulene epoxide II demonstrated significant binding affinity for four target proteins essential for the SARS-CoV-2 lifecycle [2]. This in silico investigation revealed that the compound exhibits strong potential for inhibiting viral replication mechanisms through multi-target interactions. The study further indicated that Humulene epoxide II and other selected compounds showed low toxicity profiles and favorable probabilities for cell permeability, suggesting their potential as safe and effective antiviral agents [2]. These computational findings provide a robust foundation for further experimental validation and drug development efforts targeting COVID-19 and related coronaviruses.

The antiviral potential of Humulene epoxide II was identified through a systematic investigation of Brazilian essential oils with previously reported antiviral activity. This research approach leveraged the chemical diversity of natural products to discover compounds with specific activity against SARS-CoV-2 molecular targets. The study highlighted the importance of Humulene epoxide II's structural features in forming stable interactions with viral proteins, which may disrupt critical functions such as host cell entry, replication, or virion assembly [2]. These findings are particularly significant given the ongoing need for broad-spectrum antiviral agents capable of addressing current and emerging viral threats.

Neuroprotective Potential

In a groundbreaking 2025 study investigating neuroprotective natural compounds for neurodevelopmental disorders (NDDs), Humulene epoxide II (referenced as α-humulene epoxide) was identified as one of ten promising candidates from an initial pool of 2,634 natural compounds [3]. The research employed a sophisticated integrative computational pipeline combining in silico screening, network pharmacology, and molecular docking approaches. The study demonstrated that Humulene epoxide II exhibits favorable drug-likeness properties, including high gastrointestinal absorption and blood-brain barrier permeability, with a bioavailability score of 0.55 [3].

The neuroprotective mechanism of Humulene epoxide II appears to involve interactions with key targets implicated in neurodevelopmental pathways. Network pharmacology analysis revealed significant interactions between compound targets and NDD-associated genes, with particular enrichment in pathways related to neurodevelopment, cognition, and synaptic regulation [3]. Three primary targets emerged as central hubs: CSNK2B, GRIN1, and MAPK1. Molecular docking studies confirmed Humulene epoxide II's high-affinity binding to these targets, supported by stable interactions with catalytic residues [3]. These findings position Humulene epoxide II as a promising multi-target compound for addressing the complex pathophysiology of neurodevelopmental disorders.

Analytical Methods and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the most widely employed method for identifying and quantifying Humulene epoxide II in complex plant matrices. The following optimized protocol has been demonstrated to provide excellent separation and accurate characterization of Humulene epoxide II in Salvia officinalis extracts and other plant materials [4]:

  • Sample Preparation: Homogenize plant tissue (100-200 mg) in liquid nitrogen to a fine powder. Transfer the powdered tissue to a glass vial and add 10 mL of n-hexane. Incubate the mixture with continuous shaking at 36°C and 210 rpm for 73 hours. Centrifuge the extract at 5,050 rpm for 9 minutes at 5°C to remove plant debris. Transfer the clarified supernatant to a fresh vial and concentrate under a gentle nitrogen stream to approximately 500 μL [4].

  • GC-MS Parameters:

    • Instrument: Shimadzu GCMS-QP2010 Ultra or equivalent
    • Column: Equity-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness)
    • Injector Temperature: 250°C
    • Interface Temperature: 280°C
    • Ion Source Temperature: 200°C
    • Carrier Gas: Helium at constant linear velocity of 40.0 cm/s
    • Injection Volume: 1 μL in split mode (split ratio 1:15)
    • Oven Program: Initial temperature 60°C (hold 1 min), ramp to 126°C at 3°C/min, then to 250°C at 10°C/min (hold 1 min)
    • Mass Detection: EI mode at 70 eV, mass range 40-500 m/z [4]
  • Identification: Identify Humulene epoxide II by comparing its retention index and mass spectrum with reference standards and library data (NIST, Wiley, and VOC libraries). The compound typically elutes between 25-30 minutes under these conditions [4].

Table 3: Predicted Retention Times for Humulene Epoxide II Across Various Chromatographic Methods

Chromatographic Method Retention Time Reference
Waters ACQUITY UPLC BEH C18 (Standard) 5.89 minutes [1]
Predicted by Siyang algorithm 16.62 minutes [1]
ReTip Algorithm Prediction 1.78 minutes [1]
Fem_Lipids (Ascentis Express C18) 435.6 seconds [1]
Life_New (RP Waters UPLC HSS T3 C18) 235.2 seconds [1]
RIKEN (Waters UPLC BEH C18) 121.0 seconds [1]
Quantitative RT-PCR Analysis of Biosynthetic Genes

Understanding the biosynthetic regulation of Humulene epoxide II requires assessment of terpene synthase gene expression. The following qRT-PCR protocol has been optimized for Salvia species and can be adapted for other plants producing Humulene epoxide II [4]:

  • RNA Extraction: Homogenize 100 mg of plant tissue in liquid nitrogen. Extract total RNA using TRIzol Reagent according to the manufacturer's protocol. Assess RNA purity spectrophotometrically (A260/A280 ratio of 1.8-2.0) and confirm integrity by 1.4% agarose gel electrophoresis [4].

  • cDNA Synthesis: Treat 1 μg of total RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using M-Malva Reverse Transcriptase with oligo(dT) primers. Synthesize the second strand with DNA Polymerase I and RNase H [4].

  • qRT-PCR Reaction:

    • Use gene-specific primers for terpene synthase genes (SoHUMS for humulene synthase in Salvia)
    • Reaction volume: 20 μL containing 10 μL of 2× SYBR Green Master Mix, 0.5 μL of each primer (10 μM), 2 μL of diluted cDNA, and 7 μL of nuclease-free water
    • Cycling conditions: Initial denaturation at 95°C for 3 min; 40 cycles of 95°C for 15 sec, 58-60°C for 30 sec, and 72°C for 30 sec; followed by melt curve analysis
    • Include three technical replicates and three biological replicates for each sample
    • Normalize expression data using appropriate reference genes (e.g., ACTIN, Ubiquitin) [4]

This protocol has been successfully applied to investigate the relationship between chemical mutagen treatments and terpene biosynthesis, revealing that SoHUMS expression correlates with Humulene epoxide II production in a mutagen concentration-dependent manner [4].

Experimental Workflows and Visualization

Analytical Characterization Workflow

The comprehensive characterization of Humulene epoxide II involves a multi-stage process from sample preparation to data analysis. The following workflow provides a visual representation of the key steps in the analytical protocol:

Start Sample Collection (Plant Material) A Homogenization in Liquid Nitrogen Start->A B Solvent Extraction with n-hexane A->B C Incubation at 36°C for 73 hours B->C D Centrifugation 5,050 rpm for 9 min C->D E Sample Concentration under Nitrogen D->E F GC-MS Analysis E->F G Data Processing and Compound ID F->G End Quantification & Reporting G->End

Figure 1: Analytical characterization workflow for Humulene epoxide II from sample preparation to quantification

Pharmacological Assessment Workflow

The investigation of Humulene epoxide II's pharmacological potential involves a systematic approach combining computational and experimental methods:

Start Compound Screening from Natural Sources A In silico ADMET Prediction Start->A B Drug-likeness Evaluation A->B C Molecular Docking with Target Proteins B->C D Network Pharmacology Analysis C->D E In vitro Bioactivity Assays D->E F Mechanism of Action Studies E->F G Therapeutic Efficacy Assessment F->G End Lead Compound Identification G->End

Figure 2: Pharmacological assessment workflow for Humulene epoxide II from screening to therapeutic evaluation

Research Applications and Implementation

Quality Control in Herbal Medicine

The standardized protocols presented herein enable reliable quality assessment of herbal products containing Humulene epoxide II. Implementation of these methods allows for batch-to-batch consistency evaluation and verification of raw material authenticity. In the context of Brazilian medicinal plants, where Humulene epoxide II has been identified as a constituent of species with traditional uses such as Cordia curassavica (anti-inflammatory), Croton heliotropiifolius (stimulant), and Lantana camara (expectorant), these analytical methods provide crucial quality control parameters [2]. The GC-MS protocol specifically facilitates the establishment of chemical fingerprints for herbal preparations, ensuring standardized potency in products developed from these traditional medicines.

Drug Discovery and Development

The integration of analytical characterization with pharmacological assessment positions Humulene epoxide II as a promising candidate for drug discovery pipelines. Its favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability predicted in silico, coupled with its multi-target mechanism of action, make it particularly attractive for development against complex disorders [3]. Researchers can implement the described protocols to establish structure-activity relationships through systematic modification of the humulene scaffold, potentially enhancing its therapeutic efficacy and selectivity. The combination of GC-MS analysis and gene expression studies further enables the investigation of biosynthetic regulation, which could support bioproduction efforts through metabolic engineering approaches.

Botanical Research and Chemotaxonomy

In botanical studies, the precise quantification of Humulene epoxide II serves as a chemical marker for species identification and chemotaxonomic classification. The protocols enable researchers to investigate environmental and genetic factors influencing terpene biosynthesis in plants, as demonstrated in mutation breeding studies with Salvia officinalis [4]. The correlation between SoHUMS gene expression and Humulene epoxide II accumulation provides insights into the regulatory mechanisms of sesquiterpene biosynthesis, with applications in plant breeding programs aimed at enhancing beneficial phytochemical profiles. These approaches facilitate the selection of plant varieties with optimized production of target compounds like Humulene epoxide II.

Conclusion

Humulene epoxide II represents a chemically unique and pharmacologically promising sesquiterpene epoxide with demonstrated potential in antiviral and neuroprotective applications. The comprehensive analytical protocols and research methodologies detailed in this document provide researchers with standardized approaches for investigating this compound across various contexts. The integration of advanced chromatographic techniques with molecular biology methods creates a robust framework for elucidating the biosynthesis, regulation, and therapeutic mechanisms of Humulene epoxide II.

As research continues to uncover the full therapeutic potential of this compound, the standardized methodologies presented here will ensure consistency and comparability across studies. Future research directions should include more extensive in vivo validation of its pharmacological activities, investigation of its synergistic effects with other bioactive compounds, and development of innovative formulations to enhance its bioavailability and targeted delivery. The ongoing scientific investigation of Humulene epoxide II, facilitated by these standardized protocols, promises to further illuminate its therapeutic potential and applications in medicine and natural product research.

References

humulene epoxide II stability issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Known Risks

Humulene Epoxide II is susceptible to degradation primarily through rearrangement and oxidation reactions, influenced by factors like pH, temperature, and light [1] [2].

Risk Factor Observed Effect on Humulene Epoxide II / Related Terpenes Primary Degradation Products/Outcomes
Acidic Conditions Complex transannular cyclizations in aqueous solution at pH 4 [1]. Bicyclic and tricyclic ring systems [1].
UV Light & Heat General sensitivity of terpenes; rearrangement and oxidation [2]. p-Cymene identified as a major aging marker for terpenes [2].
Atmospheric Oxygen General sensitivity of terpenes leading to oxidation [2]. Various oxidation products; potential for decreased pharmacological activity [2].

Recommended Handling & Storage Protocols

To mitigate the identified risks, the following handling and storage practices are recommended.

Protocol Recommendation Rationale
Storage Solvent Store dissolved in a non-protic, inert solvent (e.g., isooctane, dichloromethane, pentane) [3]. Prevents acid-catalyzed hydrolysis and rearrangement [1] [3].
Storage Temperature Store at or below -20°C. Slows kinetic processes and thermal degradation [2].
Headspace Control Use under an inert atmosphere (N₂ or Ar) in sealed vials. Minimizes exposure to atmospheric oxygen and moisture [2].
Light Exposure Store in the dark (e.g., amber vials, foil-wrapped). Prevents photooxidation and UV-induced rearrangements [2].

Analytical Monitoring & In-Process Protection

For quality control, use analytical methods to monitor stability and consider in-process protection strategies.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique [2] [4]. Monitor for the appearance of degradation products like p-cymene and shifts in the chromatographic profile [2].
  • In-Process Protection: For bioproduction or long-term reactions, use hydrophobic adsorbent resins (e.g., Amberlite XAD4) for in-situ product removal from aqueous media, protecting the compound from hydrolysis [3].

Experimental Workflow for Stability Management

This workflow outlines key steps for handling Humulene Epoxide II in experiments.

Start Start: Plan Experiment Storage Storage Condition: - Non-protic solvent - -20°C - Inert atmosphere - Dark Start->Storage Prep Sample Preparation (in controlled environment) Storage->Prep Analysis Analysis via GC-MS Prep->Analysis Check Check for Degradation (e.g., p-cymene peak) Analysis->Check Proceed Proceed with Experiment Check->Proceed Stable Troubleshoot Troubleshoot: - Fresh aliquot - Review protocols Check->Troubleshoot Degraded Troubleshoot->Storage

Frequently Asked Questions

What are the primary signs of Humulene Epoxide II degradation? A change in the sample's physical appearance, such as darkening or increased viscosity, can be an initial indicator. Analytically, the most reliable signs are a decrease in the Humulene Epoxide II peak and the emergence of new peaks (e.g., for p-cymene or other cyclized products) in GC-MS chromatograms [2].

Can I purify a partially degraded sample of Humulene Epoxide II? Purification is challenging due to the structural similarity of degradation products. Techniques like preparatory thin-layer chromatography (PTLC) or silica gel column chromatography may be attempted, but prevention through proper handling is a more reliable strategy.

Are the enantiomers of Humulene Epoxide II stable? Current evidence suggests that environmental stresses like UV light and heat do not cause enantiomeric conversion. Observed changes in enantiomeric ratios in natural extracts are more likely due to the degradation of other terpenes [2].

References

preventing decomposition of humulene oxide II during storage

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Storage Conditions for Humulene Oxide II

Based on its chemical properties, the following storage practices are recommended to maximize the stability of Humulene Oxide II [1] [2]:

Factor Recommended Condition Rationale & Supporting Evidence
Physical Form Purified solid (powder) Preferred over oil for enhanced stability; purified via flash column chromatography (FCC) [1]
Temperature Store at +4 °C or lower "Stored at low temperatures (4°C)" for essential oils containing similar compounds; freezing may further enhance long-term stability [3]
Light Sensitivity Protect from light (amber glass, dark place) Standard practice for light-sensitive organic compounds to prevent photochemical decomposition
Atmosphere Inert atmosphere (Argon, Nitrogen) Reaction mixture degassed with argon; inert conditions prevent oxidative degradation [1]
Solubility Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate Consider solubility for preparing stock solutions [2]

Frequently Asked Questions (FAQs)

1. What is the primary decomposition pathway I should be concerned with? The main concern is oxidation. Humulene Oxide II is a complex organic molecule with epoxy and alkene functional groups, which can be sensitive to atmospheric oxygen, leading to the formation of various oxidative by-products [1] [4]. Storing the compound as a solid under an inert atmosphere significantly mitigates this risk.

2. Can I store Humulene Oxide II as a solution? What solvent is best? While possible, storage as a solid is generally preferred for long-term stability. If storage in solution is necessary:

  • Recommended solvents: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone [2].
  • Best practice: Prepare concentrated stock solutions in a high-purity, anhydrous solvent. Divide into small, single-use aliquots in amber vials, purge the headspace with an inert gas like nitrogen or argon, and store at -20 °C or lower. This minimizes oxidative damage and prevents repeated freeze-thaw cycles.

3. How can I verify the purity of my compound after storage? Regular purity checks are essential. The following analytical techniques are recommended, as used in its characterization [1]:

  • Thin Layer Chromatography (TLC): A quick method to check for decomposition products. Use the same conditions as for its purification (e.g., 5-10% Ethyl Acetate in Hexanes) and visualize with a staining agent like anisaldehyde [1].
  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are highly effective for detecting chemical changes and quantifying purity. The original procedure confirms purity via qNMR (>98%) [1].
  • Gas Chromatography (GC): Excellent for assessing volatility and purity, providing a distinct retention time for the compound [1].

Troubleshooting Common Storage Problems

The workflow below outlines a systematic approach to identify and address stability issues.

Start Suspected Decomposition Step1 Check Physical Appearance and Odor Start->Step1 Cond1 Change observed? Step1->Cond1 Step2 Perform TLC Analysis Cond2 New spots present? Step2->Cond2 Step3 Characterize with NMR/GC-MS Result1 Confirmed Decomposition Step3->Result1 Cond1->Step2 Yes Result2 Stability Confirmed Cond1->Result2 No Cond2->Step3 Yes Cond2->Result2 No Action1 Discard Batch Re-purify if valuable Result1->Action1 Action2 Adjust Storage Conditions (See FAQs) Action1->Action2

Problem: Visible changes in physical appearance or consistency.

  • Observation: The compound, originally a pale-yellow oil or solid, has darkened in color, become viscous, or formed a precipitate [1].
  • Potential Cause: Advanced oxidative decomposition or polymerization.
  • Solution: This indicates significant degradation. The batch should be discarded. For future storage, ensure it is in a purified solid form, under inert atmosphere, and at the recommended low temperatures.

Problem: TLC analysis shows new, unexpected spots.

  • Observation: When analyzed by TLC (e.g., using 5% Ethyl Acetate/Hexanes and anisaldehyde stain), one or more new spots appear in addition to the main product spot [1].
  • Potential Cause: The formation of decomposition products with different polarities.
  • Solution: This confirms chemical decomposition. Compare the TLC profile to that of a freshly purified or recently opened standard. If the compound is highly valuable, consider re-purification using techniques like flash column chromatography [1]. Otherwise, discard and implement more stringent storage protocols.

Problem: NMR or GC-MS analysis indicates a drop in purity.

  • Observation: The 1H NMR spectrum shows new resonances or a change in the integration ratio of characteristic peaks. GC-MS may show new peaks or a decreased area for the main compound [1].
  • Potential Cause: Chemical degradation as confirmed by analytical data.
  • Solution: Use qNMR with an internal standard to quantify the purity loss accurately [1]. This batch is likely compromised for quantitative research. Establish a routine schedule for analytical testing to monitor the stability of your stored material over time.

References

Technical Guide: Optimizing Essential Oil Extraction from Ginger

Author: Smolecule Technical Support Team. Date: February 2026

The chemical composition of ginger oil is highly variable [1]. Optimizing for a specific minor component like humulene oxide II requires a systematic, multi-factorial approach.

Extraction Methods & Parameters

The table below compares modern extraction methods suitable for thermally sensitive compounds like humulene oxide II.

Extraction Method Key Operating Parameters Principle & Advantages Considerations for Humulene Oxide II
Instantaneous Controlled Pressure Drop (DIC) [2] Saturated steam pressure, processing time, number of cycles. Applies compression-decompression cycles; high efficiency, low energy, prevents thermal degradation [2]. Highly promising for preserving oxide compounds; optimal parameters need experimental determination.
Microwave-Assisted Hydrodistillation (MAHD) [3] [4] Microwave power, irradiation time, water-to-material ratio. Internal heating accelerates extraction; higher yield and speed vs. traditional methods [3]. Faster process may reduce thermal exposure; allows for precise control of energy input.
Supercritical Fluid Extraction (SFE) [4] Pressure, temperature, CO₂ flow rate, use of co-solvents. Uses supercritical CO₂; high selectivity, solvent-free, low thermal stress [4]. Excellent for non-polar compounds; pressure/temperature can be tuned for sesquiterpene oxides.
Solvent-Free Microwave Extraction (SFME) [1] Microwave power, extraction time. Direct microwave heating of plant material; high yield of volatile compounds [1]. Good for thermolabile compounds; direct interaction with microwaves may require optimization.

The following workflow outlines the key stages for developing and optimizing your extraction process:

Start Start: Define Optimization Goal P1 1. Raw Material Preparation Start->P1 P2 2. Extraction Method Selection P1->P2 P1_1 a. Determine plant part (rhizome) P1->P1_1 P3 3. Parameter Screening P2->P3 P2_1 a. Select method based on thermal sensitivity & yield P2->P2_1 P4 4. Analytical Validation P3->P4 P3_1 a. Design of Experiments (DoE) for key parameters P3->P3_1 P5 5. Advanced Optimization P4->P5 P4_1 a. Quantify target compound using GC-MS/FID with internal standard P4->P4_1 End Refined Protocol P5->End P5_1 a. Use response surface methodology (RSM) on promising conditions P5->P5_1 P1_2 b. Define pre-processing (drying, grinding size) P1_1->P1_2 P1_3 c. Note geographical origin and cultivar P1_2->P1_3 P2_2 b. Prioritize modern techniques (e.g., CID, MAHD, SFE) P2_1->P2_2 P3_2 b. Measure crude oil yield and screen with GC-MS P3_1->P3_2

Critical Factors Influencing Yield

Beyond the extraction method itself, these pre-extraction and analytical factors are critical:

Factor Impact & Optimization Strategy
Raw Material Geographical origin, cultivation conditions, harvest time, and plant part significantly impact oil composition and yield [5] [1]. Strategy: Source and characterize ginger from different suppliers; use fresh or carefully dried rhizomes.
Pre-processing Drying temperature and particle size after grinding affect oil release and quality [5]. Strategy: Use low-temperature drying (e.g., freeze-drying) and standardized grinding to a uniform, optimal particle size.
Analytical Method Accurate quantification is essential. Humulene oxide II is a specific stereoisomer. Strategy: Use GC-MS for identification and GC-FID with a validated method and internal standard for precise quantification [3]. Confirm identity with a pure standard [6].

Frequently Asked Questions (FAQs)

  • Why can't I find a ready-made protocol for humulene oxide II? Humulene oxide II is often a minor component in ginger oil, and research focuses on major compounds like α-zingiberene [1] or zerumbone (in wild ginger) [5]. Optimizing for a specific minor compound requires dedicated, project-specific method development.

  • My ginger oil yield is high, but the concentration of humulene oxide II is low. What should I do? This indicates your method is efficient at extracting total oil but not selective for your target. You should:

    • Change extraction parameters: For SFE, increasing pressure can improve selectivity for heavier sesquiterpenes.
    • Switch methods: Consider methods like CID or SFE known for better preservation of sensitive oxides [2] [4].
    • Verify your starting material: Test a different ginger cultivar or source, as chemical profiles vary greatly [1].
  • What is the biggest challenge in optimizing for a single compound like this? The primary challenge is managing the complexity and variability of the natural source. A multi-variable approach (e.g., using Design of Experiments, or DoE) is necessary to understand the interactions between factors like temperature, time, and pressure, rather than testing one factor at a time.

Troubleshooting Guide

Problem Potential Causes Solutions & Next Steps
Low Crude Oil Yield Inefficient cell rupture, incorrect particle size, low-quality raw material. Re-grind to a smaller, uniform particle size. Verify raw material freshness and try a different source. Increase extraction time or switch to a more intense method (e.g., MAHD).
Humulene Oxide II Not Detected Co-elution in GC, incorrect MS library match, concentration below detection limit. Run a pure chemical standard [6] to confirm retention time. Tune GC-MS method for better separation. Concentrate the sample before injection.
High Yield but Poor Reproducibility Uncontrolled raw material variability, inconsistent pre-processing, fluctuating extraction parameters. Standardize the raw material source and pre-processing protocol. Use an internal standard during analysis to correct for instrumental variance. Ensure strict control over all extraction parameters.
Signs of Thermal Degradation Prolonged exposure to high heat during distillation or drying. Switch to a low-thermal-stress method like CID [2] or SFE [4]. Reduce the extraction time and temperature in your current method.

Key Recommendations and Next Steps

To advance your research, I suggest the following concrete actions:

  • Source a Certified Standard: Immediately procure a pure (-)-Humulene epoxide II standard [6] to confirm your analytical method's accuracy.
  • Pilot a Modern Technique: If resources allow, begin optimization with CID [2] or SFE [4], as they are most suited for sensitive compounds.
  • Systematize Your Approach: Employ a Design of Experiments (DoE) framework to efficiently explore the interaction of multiple factors (e.g., power, time, pressure) rather than varying one factor at a time.

References

troubleshooting GC analysis of humulene epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

GC Troubleshooting Guide

Symptom Likely Cause Solution
Baseline Spikes [1] Electrical noise; Column bleed; Flame contact in FID [1] Check power supply/equipment; Recondition/trim column; Verify proper column installation in detector [1]
Tailing Analyte Peaks [1] Active sites in inlet/column (e.g., silanol groups); Poor column cut [1] Replace inlet liner/deactivate glass wool; Recut column smoothly at 90° [1]
Tailing Solvent Peak [1] Poorly optimized splitless time [1] Optimize splitless time by monitoring an early-eluting analyte's peak area [1]
Chair-Shaped Peaks [1] Poor column cut; Column installed incorrectly in inlet [1] Recut column properly; Reinstall column at correct height in inlet [1]
Shifting Baseline [1] Gas flow change from a leak (e.g., cored or leaking septum) [1] Check and replace septum regularly for damage [1]

Workflow for Analysis and Troubleshooting

For a structured approach, follow this workflow which integrates analysis steps with key troubleshooting checks.

start Start GC Analysis peak_check Peak Shape & Baseline Assessment start->peak_check spike Baseline Spikes? peak_check->spike tailing Tailing Peaks? peak_check->tailing solvent_tail Tailing Solvent Peak? peak_check->solvent_tail baseline_shift Shifting Baseline? peak_check->baseline_shift chair_peak Chair-Shaped Peaks? peak_check->chair_peak proceed Proceed with Data Analysis spike->proceed Check/Recondition Column & Electrical tailing->proceed Deactivate/Replace Inlet Liner, Recut Column solvent_tail->proceed Optimize Splitless Time baseline_shift->proceed Inspect and Replace Septum chair_peak->proceed Recut/Reinstall Column

Frequently Asked Questions

What are the best practices for sample preparation to avoid issues?
  • Use High-Purity Solvents: Ensure solvents are HPLC or GC-grade to reduce artifact peaks that can co-elute or interfere with your target compound [2].
  • Consider Low-Temperature Extraction: For complex plant matrices like cannabis or hops (sources of humulene), extraction at lower temperatures (e.g., -55°C) can help reduce the co-extraction of waxes and chlorophyll, leading to a cleaner extract and a less noisy chromatographic baseline [2].
How can I confirm the identity of humulene epoxide II in my sample?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique. The identity is confirmed by comparing the retention time and mass spectrum of the peak in your sample with those of an authentic reference standard [2] [3].
  • Use of Internal Standards: For quantitative analysis, employing a suitable internal standard can help account for instrument variability and improve the accuracy of your concentration measurements [2].
My peaks are still tailing after changing the liner and recutting the column. What else can I do?

The issue might be broader column activity. Consider using a guard column or an integrity guard (a short piece of column before the analytical column) to trap non-volatile residues and protect the analytical column. Furthermore, for very polar analytes, ensure you are using a properly deactivated column specifically designed to minimize interactions with active sites like silanol groups.

References

handling precautions for humulene oxide II in lab

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Overview and Safe Handling

Q: What are the primary hazards associated with humulene epoxide II?

Humulene epoxide II poses specific health and environmental hazards. The table below summarizes its GHS classification according to the manufacturer's Safety Data Sheet (SDS) [1]:

Hazard Aspect Classification / Statement
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long-lasting effects)
Hazard Statement (H302) Harmful if swallowed.
Hazard Statement (H410) Very toxic to aquatic life with long lasting effects.

Standard Operating Procedures:

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and suitable impervious clothing [1].
  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure accessible safety shower and eyewash stations are available [1].
  • Hygiene: Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash skin thoroughly after handling [1].

Storage and Stability Protocols

Q: What are the optimal storage conditions to maintain the stability of humulene epoxide II?

Proper storage is critical for maintaining the chemical integrity of humulene epoxide II and ensuring experimental consistency.

Storage Parameter Requirement / Recommendation
Long-Term Storage -20°C (for powder form) [1] [2]
Short-Term/Working Stock 0°C (for short-term storage) [2]
Container Keep container tightly sealed in a cool, well-ventilated area [1].
Light Sensitivity Keep away from direct sunlight [1]. Store in a cool, dark, dry place [3].
Incompatibilities Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].
Shelf Life (Unopened) Up to 24 months when stored as stated and kept tightly sealed [2].
Stock Solutions Prepare in aliquots in tightly sealed vials at -20°C; generally usable for up to one month [2].

Handling Note: When removing the product from cold storage, allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation and moisture ingress [2].

First Aid and Spill Response

Q: What should be done in case of accidental exposure or a spill?

First Aid Measures [1]:

  • Eye contact: Immediately flush eyes with large amounts of water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call a physician promptly.
  • Skin contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.
  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
  • Inhalation: Immediately move the affected person to fresh air.

Spill Response Protocol [1]:

  • Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.
  • Containment: Try to prevent the material from entering drains, sewers, or water courses.
  • Clean-up: Absorb the spillage with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.
  • Disposal: Collect spillage and dispose of all contaminated material according to local, regional, national, and international regulations at an approved waste disposal plant [1].

Stability and Degradation Troubleshooting

Q: How can I tell if my sample has degraded, and what factors accelerate this process?

Terpene degradation primarily occurs through oxidation, thermal decomposition, and photodegradation [3]. While specific data for humulene epoxide II is limited, the behavior of similar sesquiterpenes provides guidance.

Primary Degradation Factors:

  • Oxygen Exposure (Oxidation): Reaction with oxygen can form aldehydes and ketones, leading to harsh or unpleasant aromas and reduced potency. This process accelerates with light, heat, and certain metal catalysts [3].
  • Light Exposure (Photodegradation): Direct light, particularly ultraviolet (UV) radiation, breaks down terpene molecular structures. Storing terpenes in clear glass under direct sunlight can cause a 20-30% loss of potency within weeks [3].
  • Temperature Fluctuations (Thermal Decomposition): High temperatures and repeated temperature cycling accelerate evaporation and chemical reactions. Sesquiterpenes like humulene are generally more stable than monoterpenes but still degrade with improper storage [3]. One study on thyme essential oil showed that compositions had the least alteration when stored at -20°C compared to higher temperatures [4].

Signs of Degradation: While not specified for this compound, general signs for terpenes include a noticeable change in aroma, color (e.g., becoming darker), or the formation of precipitates.

Experimental Workflow for Safe Handling

The following diagram summarizes the key steps for safely handling and storing humulene epoxide II in a laboratory setting:

Start Start: Retrieve Material Equilibrate Equilibrate to RT (≥1 hour sealed) Start->Equilibrate PPEOpening Don PPE: Goggles, Gloves, Lab Coat Equilibrate->PPEOpening Open Open Vial in Fume Hood PPEOpening->Open Use Use Material Per Protocol Open->Use Reseal Reseal Vial Tightly Use->Reseal Waste Dispose Waste per Regulations Use->Waste For Contaminated Materials Return Return to Appropriate Storage Reseal->Return

References

General Principles for Terpene Epoxide Purification

Author: Smolecule Technical Support Team. Date: February 2026

While direct protocols for humulene epoxide II are unavailable, the established workflow for purifying terpene epoxides involves extraction followed by purification, with the specific methods depending on the compound's polarity [1]. The flowchart below outlines this general decision-making process.

G Terpene Epoxide Purification Workflow Start Crude Reaction Mixture (Containing Humulene Epoxide II) Extract Liquid-Liquid Extraction with Non-polar Solvent (e.g., Hexane/Ethyl Acetate mix) Start->Extract Assess Assess Crude Extract Purity (via TLC or GC-MS) Extract->Assess Decision Is Purity Acceptable? Assess->Decision Purify Further Purification Required Decision->Purify No End Purified Humulene Epoxide II Decision->End Yes Method1 Chromatography: Flash Column (Silica Gel) or Preparative TLC Purify->Method1 Method2 Distillation (if volatility permits) Purify->Method2 Analyze Final Analysis & Purity Verification (GC-MS, HPLC, NMR) Method1->Analyze Method2->Analyze Analyze->End

Key Purification Techniques

Based on the workflow, here are detailed methods for the critical purification steps:

  • Extraction of Non-polar Terpenes: For initial separation from the reaction mixture.

    • Procedure: Concentrate the crude product under a gentle stream of nitrogen gas. Do not allow the sample to dry completely. Re-dissolve the concentrate in a minimal volume of a non-polar solvent like hexane or a hexane:ethyl acetate mixture (e.g., 85:15 v/v) [1].
    • Tip: The ratio of hexane to ethyl acetate can be adjusted; a higher proportion of hexane favors the extraction of more non-polar compounds [1].
  • Purification via Silica Gel Chromatography: This is a highly effective method for separating terpene epoxides from impurities.

    • Procedure: Load the concentrated extract onto a chromatography column packed with silica gel (60 Å, 230–400 mesh). Begin elution with a non-polar solvent like hexane, and gradually increase the polarity by adding ethyl acetate to the eluent. This gradient helps separate compounds based on their polarity, with terpene epoxides typically eluting after the non-oxygenated hydrocarbon terpenes [1].
    • Monitoring: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your target compound.
  • Analysis and Purity Verification: Essential for confirming the success of your purification.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile terpenes and their epoxides. It separates the components of your sample and provides mass spectral data for identification [1] [2] [3].
    • Other Supporting Techniques:
      • Fourier Transform Infrared Spectroscopy (FTIR) can help identify functional groups like the epoxide ring [2] [3].
      • Specific Gravity and Refractive Index measurements can serve as quick checks for consistency and potential adulteration when compared to known pure standards [2].

FAQs and Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Epoxide Yield Unwanted epoxide ring opening, often by acids. Ensure glassware is thoroughly dried. Pass solvents through neutral alumina to remove acidic impurities [4].
Multiple Unknown By-products Non-selective epoxidation or rearrangement of the epoxide under acidic conditions. Use neutral or buffered reaction conditions. Employ green oxidants like hydrogen peroxide with selective catalysts (e.g., Ti-SBA-16) to improve selectivity [4].
Low Purity After Extraction Co-extraction of other non-polar compounds from the reaction mixture. Proceed with silica gel chromatography. The polarity gradient will help separate the epoxide from other hydrocarbons [1].
Epoxide Decomposition During Purification Instability on acidic silica gel or due to heat. Use high-quality, neutral silica gel. Avoid high temperatures during processes like distillation or GC analysis, when possible [4].

References

humulene oxide II decomposition products and pathways

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Humulene Epoxide II

The table below consolidates the basic identifying information and chemical properties of Humulene Epoxide II from the search results.

Property Description
CAS Number 19888-34-7 [1] [2] [3]
IUPAC Name (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] [2]
Molecular Formula C₁₅H₂₄O [1] [2] [3]
Molecular Weight 220.35 g/mol [1] [2] [3]
Melting Point 168-169.5 °C [2]
Boiling Point 285.6 °C [2]
Density 0.907±0.06 g/cm³ (Predicted) [2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc. [2]
Form Solid/Powder [2] [3]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent) [3].

Known Decomposition & Reaction Context

While a full decomposition pathway is not available, the literature provides crucial context on its reactivity and known degradation scenarios.

  • Acidic Conditions: Hydrolysis of related humulene epoxides (like the 1,2- and 4,5-epoxides) in buffer solutions at pH 4 produces complex mixtures of bicyclic and tricyclic ring systems through transannular cyclizations [4]. This suggests that Humulene Epoxide II is also highly reactive under acidic conditions, and its decomposition would likely be complex.
  • Lewis Acid Catalysis: Treatment of humulene-8,9-epoxide with SnCl₄ leads to transannulation and rearrangement, forming a single bicyclic alcohol [4]. This indicates that Lewis acids can trigger specific rearrangement pathways.
  • Thermal Decomposition & Incompatibilities: The compound is stable under recommended storage conditions but may decompose upon heating to emit toxic fumes [3]. It is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

Research Gaps & Investigation Strategies

The specific decomposition products and detailed pathways for Humulene Epoxide II remain uncharacterized. Here are suggested strategies to address this knowledge gap:

  • Review Broader Humulene Chemistry: As shown in the search results, the behavior of other humulene epoxides can serve as a useful model [4]. Investigating the decomposition of its parent compound, α-humulene, may also provide valuable mechanistic insights [4] [5].
  • Propose Experimental Pathways: Since established protocols are not available, you may need to design experiments. The following diagram outlines a proposed high-level workflow to systematically investigate the decomposition of Humulene Epoxide II.

Start Start: Humulene Epoxide II C1 Stress Condition 1: Acidic Hydrolysis Start->C1 C2 Stress Condition 2: Oxidation Start->C2 C3 Stress Condition 3: Thermal Treatment Start->C3 A1 Analysis: Monitor Reaction via TLC/GC-MS C1->A1 A2 Analysis: Monitor Reaction via TLC/GC-MS C2->A2 A3 Analysis: Monitor Reaction via TLC/GC-MS C3->A3 I1 Product Isolation & Purification (e.g., HPLC) A1->I1 I2 Product Isolation & Purification (e.g., HPLC) A2->I2 I3 Product Isolation & Purification (e.g., HPLC) A3->I3 S1 Structural Elucidation (NMR, HR-MS, IR) I1->S1 S2 Structural Elucidation (NMR, HR-MS, IR) I2->S2 S3 Structural Elucidation (NMR, HR-MS, IR) I3->S3 End Propose Decomposition Pathway S1->End S2->End S3->End

Frequently Asked Questions (FAQs)

Q1: What are the major safety concerns when handling Humulene Epoxide II? A1: According to the Safety Data Sheet, it is harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Personal protective equipment, including safety goggles, gloves, and impervious clothing, is advised. Avoid releasing the chemical into the environment [3].

Q2: My reaction with Humulene Epoxide II yielded multiple unexpected products. Why? A2: This is consistent with the literature. The humulene skeleton and its epoxides are known to undergo complex transannular cyclizations and rearrangements, especially under acidic conditions or in the presence of Lewis acids [4]. The formation of multiple bicyclic and tricyclic products is a characteristic of its reactivity.

Q3: Where can I source Humulene Epoxide II for research? A3: The compound is available from several chemical suppliers specializing in research chemicals, as listed on chemical databases [2].

References

reproducibility challenges in humulene oxide II research

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions about reproducibility in humulene research:

  • FAQ 1: What are the primary sources of variability in humulene research? Variability arises from multiple factors. The biological source is crucial, as α-humulene content differs significantly between plant species and chemovars, with yields ranging from negligible to over 60% [1]. Furthermore, the extraction method (e.g., hydrodistillation, steam distillation) and analytical techniques introduce additional variability [2] [1].

  • FAQ 2: How can I improve the reliability of my humulene extraction and analysis? Adopting standardized protocols is key. Using authenticated biomaterials and rigorous analytical methods like GC-MS with proper validation is essential [2] [3]. For complex mixtures, orthogonal techniques such as FTIR and NMR can verify identity and purity [2]. Comprehensive reporting of all methodological details, including the specific plant part, geographic origin, and extraction parameters, is also critical [4].

  • FAQ 3: Why is it difficult to compare results across different studies on humulene? A major barrier is the underreporting of negative results and a publication bias towards novel findings, which hides valuable information about what does not work [4] [5]. Additionally, many studies use a combination of compounds from essential oils rather than isolated α-humulene, making it difficult to attribute effects to a single molecule [1].

Troubleshooting Common Experimental Issues

The table below outlines specific problems, their potential causes, and evidence-based solutions.

Problem Potential Cause Recommended Solution
Low/Inconsistent Extraction Yield Incorrect plant species/chemovar; Suboptimal extraction method [1] Source plant material from verified suppliers; Optimize method (e.g., Hydrodistillation, MAHD) [2] [1].
Irreproducible Bioactivity Use of misidentified/contaminated cell lines; Variable compound purity [4] Authenticate cell lines regularly; Use high-purity, well-characterized compounds (>95%) [1] [4].
Inconsistent Analytical Results Unvalidated analytical methods; Complex data management [4] [3] Validate GC-MS/SHS-GC-MS methods per AOAC criteria; Use standardized data processing [3].
Poor In Vivo Translation Low bioavailability of terpenes; Inadequate dosing regimen [1] Explore encapsulation technologies to improve stability/bioavailability [6]; Base dosing on pharmacokinetic studies [1].

Detailed Experimental Protocols for Key Areas

To ensure consistency across experiments, here are detailed methodologies for two critical areas:

Protocol for α-Humulene Extraction and Analysis

This protocol is adapted from recent studies on essential oil characterization [2] [3].

  • Sample Preparation: Use authenticated plant material (e.g., Cannabis sativa, Cordia verbenacea), noting the specific chemovar, geographic origin, and plant part. Gently crush the material to increase surface area.
  • Extraction (Hydrodistillation): Perform hydrodistillation for a standardized duration (e.g., 3-4 hours) using a Clevenger-type apparatus. The essential oil layer should be collected, dried over anhydrous sodium sulfate, and stored in sealed vials at -20°C until analysis [1].
  • Analysis (GC-MS):
    • Instrument: Use a Gas Chromatograph coupled with a Mass Spectrometer.
    • Column: Use a non-polar to mid-polar capillary column (e.g., HP-5ms, 30m x 0.25mm i.d., 0.25µm film thickness).
    • Method: Employ a temperature program (e.g., 50°C hold 1 min, ramp to 250°C at 4°C/min, hold 5 min). Use helium as the carrier gas.
    • Identification: Identify α-humulene by comparing its retention index and mass spectrum with those of an authentic reference standard [3].
Protocol for Assessing Anti-inflammatory Activity

This protocol is based on a murine model of airway inflammation, a well-established system for testing α-humulene [7].

  • In Vivo Model: Use female BALB/c mice (e.g., 8-week-old) sensitized and challenged with ovalbumin to induce allergic airway inflammation.
  • Treatment:
    • Preventive: Administer α-humulene orally (50 mg/kg) daily for 22 days, starting from the day of immunization.
    • Therapeutic: Administer α-humulene orally (50 mg/kg) or by aerosol (1 mg/mL) from day 18 to 22 post-immunization.
    • Control: Include a positive control group (e.g., dexamethasone 1 mg/kg) and a vehicle control group.
  • Outcome Measures: On day 22, analyze bronchoalveolar lavage fluid (BALF) for:
    • Cellular Influx: Total and differential leukocyte counts (eosinophils are key).
    • Cytokines/Chemokines: Measure levels of IL-5, CCL11, IFN-γ, and LTB4 using ELISA.
    • Lung Tissue: Perform immunohistochemistry for NF-κB and AP-1 activation, and histochemistry (PAS staining) for mucus secretion [7].

Workflow for Reproducible Humulene Research

The diagram below maps the critical steps and decision points in a research workflow designed to maximize reproducibility.

cluster_planning Planning & Design cluster_materials Material Sourcing & Validation cluster_execution Execution & Analysis cluster_reporting Reporting & Sharing start Start Research Project planning Define Hypothesis & Experimental Plan start->planning pre_reg Pre-register Study Protocol planning->pre_reg source Source Authenticated Plant Material/Chemovar pre_reg->source validate Validate Material via GC-MS/FTIR source->validate sop Follow SOPs for Extraction & Assays validate->sop controls Include Appropriate Controls & Replicates sop->controls record Record All Raw Data & Metadata Systematically controls->record publish_all Publish All Results (Positive & Negative) record->publish_all share Share Data, Code & Detailed Methods publish_all->share end Research is Reproducible and Transparent share->end

References

humulene epoxide II vs humulene epoxide I differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the key identifiers and available data for Humulene Epoxide I and II.

Feature Humulene Epoxide I Humulene Epoxide II
CAS Number Information not explicitly found in search results 19888-34-7 [1] [2]
IUPAC Standard InChI InChI=1S/C15H24O/c1-12-7-5-9-14(2,3)11-13-15(4,16-13)10-6-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+ [3] InChI=1S/C15H24O/c1-12-7-5-9-14(2,3)11-13-15(4,16-13)10-6-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 [4]
IUPAC Standard InChIKey RKQDKXOBRXTSFS-PIHCAMFYSA-N [3] RKQDKXOBRXTSFS-UOAUIWSESA-N [2] [4]
Molecular Formula & Weight C15H24O / 220.3505 g·mol⁻¹ [3] C15H24O / 220.3505 g·mol⁻¹ [1] [2] [4]
Chemical Names α-Humulene oxide; Humulene 6,7-epoxide; Humulene oxide I [3] Humulene Epoxide II [1] [2]
Reported Bioactivity Information not explicitly found in search results Antimalarial activity [1] [2]
Natural Source (from search results) Information not explicitly found in search results Zingiber officinale (ginger) rhizomes [2]

Experimental Protocols for Identification

The most consistent experimental data for differentiating these isomers comes from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Sample Preparation: Essential oils are typically extracted from plant material via hydrodistillation or steam distillation [5] [6]. The extract is often diluted with a suitable solvent (e.g., hexane or dichloromethane) before injection into the GC-MS system.
  • GC-MS Analysis: The separation and identification are achieved using a GC system equipped with two different types of columns to confirm retention indices (RI) [4]:
    • Non-polar column: e.g., DB-5, HP-5 (5% phenyl polysiloxane).
    • Polar column: e.g., DB-Wax, HP-Innowax (polyethylene glycol).
  • Key Differentiation Parameters: The isomers are primarily distinguished by their Retention Indices (RI) on these different columns and their unique mass spectra fragmentation patterns [3] [4]. For example, Humulene Epoxide II has recorded RIs of ~1608 (non-polar DB-5 column) and ~2071 (polar Innowax FSC column) [4]. Comparing these values to known standards is crucial for correct identification.

The following diagram illustrates this analytical workflow.

Start Plant Material Step1 Essential Oil Extraction (Hydrodistillation) Start->Step1 Step2 Sample Preparation (Solvent Dilution) Step1->Step2 Step3 GC-MS Analysis Step2->Step3 Step4 Data Analysis Step3->Step4 Raw Data Result Isomer Identification via Retention Index & Mass Spec Step4->Result Analyte1 Humulene Epoxide I Analyte1->Step3 Analyte2 Humulene Epoxide II Analyte2->Step3

Research Context and Limitations

  • Humulene Epoxides in Hops and Beer: The search results indicate that multiple humulene epoxides are formed during the brewing process and that the hydrolysis products of Humulene Epoxide II are specifically associated with the desirable "hoppy" aroma in beer [7]. This suggests a significant functional difference between the isomers in this context.
  • Limited Direct Comparison: The available information is insufficient for a comprehensive, direct comparison of all biological activities. The noted antimalarial activity is only reported for Humulene Epoxide II [1] [2]. The anti-inflammatory properties mentioned in the search results are attributed to humulene itself [7], and it is unclear how its epoxides compare.

References

comparative analysis of humulene oxide II in different plant species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Chemical Composition of Selected Plant Species

The table below summarizes the concentration of α-humulene and other major compounds in various plant species, based on recent experimental studies.

Plant Species Plant Family Plant Part α-Humulene Concentration Other Major Identified Compounds Citation
Oricia suaveolens Rutaceae Stem Bark 38.3 - 45.8% (E)-β-Caryophyllene (34.7-41.6%) [1]
Oricia suaveolens Rutaceae Root Bark 36.1 - 47.9% (E)-β-Caryophyllene (34.3-43.3%) [1]
Oricia suaveolens Rutaceae Leaves 4.0 - 4.6% (E)-β-Caryophyllene (33.5-39.3%), (E)-β-Farnesene (5.9-9.3%), Caryophyllene Oxide (2.1-7.7%) [1]
Guibourtia ehie Caesalpiniaceae Leaves 6.7 - 9.7% (E)-β-Caryophyllene (26.9-40.8%), β-Elemene (5.5-9.5%), Germacrene D (5.6-8.1%) [1]
Artemisia schmidtiana Asteraceae Aerial Parts 4.04% Germacrene D (16.29%), Falcarinol (11.02%), β-Caryophyllene (9.43%), α-Zingiberene (7.93%) [2]
Litsea leytensis Lauraceae Leaves Not Quantified Caryophyllene Oxide (15.8-16.0%), β-Caryophyllene (11.1-11.4%), α-Copaene (9.0-9.2%) [3]

Documented Occurrences of Humulene Oxide II

While not quantified in the major comparative tables of the studies I found, Humulene Oxide II is identified as a constituent in several plants according to chemical databases and older foundational research:

  • Natural Sources: It has been identified in various plants including allspice, ginger, guava, hop, rosemary, and sage [4] [5].
  • Cytotoxicity Activity: One source notes that Humulene Oxide II, isolated from Zingiber striolatum, showed cytotoxicity against A549, PC-3, and K562 cell lines, indicating its potential bioactivity [4].
  • Historical Context: The structure of humulenols and related compounds was a subject of study as early as the 1960s, which helped establish the foundational understanding of this compound class [6].

Detailed Experimental Protocols

The following methodologies are representative of the protocols used in the cited studies to generate the compositional data.

Plant Material and Hydrodistillation
  • Plant Collection & Authentication: Aerial parts of plants are typically collected, and species identification is verified by a trained botanist. A voucher specimen is often deposited in a university herbarium for future reference [2] [7] [1].
  • Essential Oil Extraction: The most common method is hydrodistillation using a Clevenger-type apparatus. Fresh or dried plant material is finely crushed and placed in a round-bottom flask with ultrapure water. The distillation process typically runs for 3 to 4 hours. The essential oil is then separated from the water layer, dried over anhydrous sodium sulfate (Na₂SO₄), and stored at low temperatures (e.g., 4°C) until analysis [2] [1].
Chemical Composition Analysis by GC-MS & GC-FID
  • Instrumentation: Analysis is performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID) [2] [1].
  • Chromatography Columns: Two different fused-silica capillary columns are commonly used for cross-validation: a non-polar column (e.g., HP-5MS, BP-1) and a polar column (e.g., DB-WAX, BP-20) [2] [3] [1].
  • Temperature Program: The oven temperature is programmed, for example, starting at 50-60°C, then increasing by 2-6°C per minute to 220-280°C, with a final hold time [2] [1].
  • Carrier Gas: Ultra-pure helium or hydrogen is used at a constant flow rate (e.g., 1.0 mL/min) [2] [1].
  • Compound Identification: Constituents are identified by comparing their Retention Indices (RI) relative to a homologous series of n-alkanes with published literature values, and by comparing their mass spectra with reference libraries [1].

Research Workflow for Essential Oil Characterization

The diagram below outlines the key steps involved in a standard research workflow for this type of analysis.

Plant Collection & Authentication Plant Collection & Authentication Essential Oil Extraction\n(Hydrodistillation) Essential Oil Extraction (Hydrodistillation) Plant Collection & Authentication->Essential Oil Extraction\n(Hydrodistillation) Chemical Composition Analysis\n(GC-MS & GC-FID) Chemical Composition Analysis (GC-MS & GC-FID) Essential Oil Extraction\n(Hydrodistillation)->Chemical Composition Analysis\n(GC-MS & GC-FID) Data Processing & Compound ID\n(RI, MS Libraries) Data Processing & Compound ID (RI, MS Libraries) Chemical Composition Analysis\n(GC-MS & GC-FID)->Data Processing & Compound ID\n(RI, MS Libraries) Bioactivity Testing\n(e.g., Antimicrobial, Cytotoxicity) Bioactivity Testing (e.g., Antimicrobial, Cytotoxicity) Data Processing & Compound ID\n(RI, MS Libraries)->Bioactivity Testing\n(e.g., Antimicrobial, Cytotoxicity) Advanced Analysis\n(Molecular Docking, NMR) Advanced Analysis (Molecular Docking, NMR) Bioactivity Testing\n(e.g., Antimicrobial, Cytotoxicity)->Advanced Analysis\n(Molecular Docking, NMR)

Gaps and Recommendations for Further Research

Based on the gathered information, here are some observations and suggestions for a more complete comparative guide:

  • Focus on α-Humulene as a Precursor: A comparison centered on α-humulene is highly feasible with current published data, as shown in the table. Given that α-humulene is the direct biosynthetic precursor to Humulene Oxide II, this provides valuable and related information [1].
  • Targeted Literature Search: To find specific quantitative data on Humulene Oxide II, you may need to perform a more targeted search in specialized scientific databases (e.g., SciFinder, Reaxys) using its CAS Number (19888-34-7) as a keyword.
  • Emphasize Methodology: The experimental protocol for essential oil analysis is highly standardized. Your guide would benefit from detailing these consistent methods, as reproducibility is critical for researchers.

References

NMR spectral data comparison for humulene epoxide II verification

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge on NMR Spectroscopy

While the specific data was not found, the search results offer a solid overview of NMR fundamentals, which are crucial for interpreting any spectral data you may find. The table below summarizes these key principles.

Aspect Description
Basic Principle Exploits magnetic properties of certain atomic nuclei in external magnetic field; observes transitions between nuclear spin states [1] [2].
Chemical Shift (δ) Reflects electronic environment of nucleus (shielding/deshielding); reported in ppm relative to standard (e.g., TMS); identifies functional groups [1] [2].
Key NMR Nuclei ( ^1H ) (Proton NMR), ( ^{13}C ) (Carbon-13 NMR), ( ^{19}F ), ( ^{31}P ) [2] [3].
Sample Preparation Uses deuterated solvents (e.g., CDCl(_3)) to avoid signal interference from protons [3].
Instrumentation High-field superconducting magnets for resolution/sensitivity; modern spectrometers use Fourier Transform technique [1] [2] [3].

Experimental Protocol for NMR Verification

Based on general NMR practice, here is a typical workflow you would follow to verify a compound like humulene epoxide II. This process can be visualized in the diagram below.

Start Start: Prepare Sample A Select Deuterated Solvent (e.g., CDCl₃) Start->A B Weigh & Dissolve Sample (2-50 mg typical) A->B C Load Sample Tube into NMR Spectrometer B->C D Acquire NMR Spectrum (¹H, ¹³C, 2D-COSY) C->D E Process Data (Fourier Transform, Phasing) D->E F Analyze & Interpret Spectrum E->F G Compare with Reference F->G End Verification Complete G->End

1. Sample Preparation

  • Solvent Selection: Prepare a solution using a deuterated solvent appropriate for humulene epoxide II. Chloroform-d (CDCl₃) is common for organic compounds [3].
  • Sample Concentration: Use approximately 2-50 mg of the sample to obtain a decent-quality spectrum [3].

2. Data Acquisition

  • Run standard one-dimensional NMR experiments, starting with Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy [3].
  • For complex structures, perform two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton connections and HSQC/HMBC to map carbon-hydrogen bonds and long-range couplings [3].

3. Data Interpretation and Verification

  • Identify Peaks: Assign all chemical shifts in the ¹H and ¹³C spectra.
  • Analyze Splitting Patterns: Use J-coupling information to identify neighboring protons.
  • Compare with Published Data: Match the acquired chemical shifts, integration, and coupling constants with reference data for humulene epoxide II for final verification.

References

humulene oxide II biological activity comparison with other humulene derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Humulene Derivatives at a Glance

Compound Name Reported Biological Activities Key Experimental Findings & Models Proposed Mechanisms of Action

| α-Humulene (α-Caryophyllene) | Anti-inflammatory [1] [2] [3], Anticancer [1] [2], Antimicrobial [2] | - In vivo: Oral admin (50 mg/kg) reduced inflammation in rodent paw oedema & airway models [1].

  • In vitro: Cytotoxicity against various adenocarcinomas (e.g., colorectal, breast) [1]. | - Induction of mitochondrial dysfunction [1].
  • Reduction of intracellular glutathione & induction of oxidative stress [1].
  • Activation of CB2 & adenosine A2a receptors [1]. | | Humulene Epoxide II | Information Limited | - Identified as a constituent (7.4% at 2h, 6.8% at 4h) in Duguetia lanceolata bark essential oil [4]. Specific bioactivity not detailed in available data. | Information Limited | | β-Caryophyllene Oxide | Anticancer [5] [6] [7], Neuroprotective [8], Analgesic & Anti-inflammatory [6] [7], Enzyme Inhibition [6] | - In vitro: Enhanced efficacy of 5-fluorouracil & oxaliplatin in colon cancer cells (Caco-2, SW-620) [5].
  • In silico: High-affinity binding to neurodevelopmental targets (CSNK2B, GRIN1, MAPK1) [8].
  • Inhibited CYP3A activity in human liver microsomes [6]. | - Disruption of mitochondrial membrane potential & activation of initiator caspases [5].
  • Inhibition of PI3K/AKT/mTOR/S6K1 pathways & ROS-mediated MAPKs activation [7].
  • Note: Does not bind to cannabinoid receptors (CB1/CB2) [7]. |

Detailed Experimental Protocols from Cited Research

For reproducibility, here are the key methodologies from the studies referenced.

  • Cytotoxicity and Antiproliferative Assays (in vitro)

    • Common Cell Lines: Experiments frequently use human cancer cell lines such as Caco-2 and SW-620 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) [5] [9] [7].
    • Viability Measurement: A standard method is the MTT assay, which measures cell metabolic activity and is used to determine IC₅₀ values (the concentration that inhibits cell growth by 50%) [9].
    • Combination Studies: To test synergy with chemotherapeutics, cells are treated with sesquiterpenes (e.g., α-Humulene, β-Caryophyllene Oxide) alongside drugs like 5-fluorouracil (FU) or oxaliplatin (OxPt). Viability is then compared to single-agent treatments [5].
  • Anti-inflammatory Activity Assessment

    • Cell Model: The LPS-induced RAW 264.7 murine macrophage model is widely used [3].
    • Procedure: Macrophages are stimulated with bacterial LPS to trigger a robust inflammatory response. Test compounds are added concurrently or prior to stimulation.
    • Measurement: The anti-inflammatory effect is quantified by measuring the reduction in secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using techniques like ELISA [3].
  • Analysis of Apoptotic Mechanisms

    • Mitochondrial Membrane Potential (ΔΨm): Changes in ΔΨm, an early marker of apoptosis, are detected using fluorescent dyes like JC-1 [5].
    • Caspase Activity: The activation of initiator and executioner caspases, key enzymes in apoptosis, is measured using specific colorimetric or fluorogenic substrates [5].
    • Oxidative Stress: Intracellular levels of reactive oxygen species (ROS) and glutathione (GSH) are measured to assess pro-oxidant effects, which can contribute to cell death [1].

Signaling Pathways of Humulene Derivatives

The following diagram synthesizes the key molecular pathways modulated by α-Humulene and β-Caryophyllene Oxide as described in the literature. This illustrates their multi-target potential, particularly in anti-cancer and anti-inflammatory contexts.

G cluster_hum α-Humulene Pathways cluster_bcpo β-Caryophyllene Oxide Pathways cluster_shared Shared Convergence Points HUM α-Humulene ROS ↑ ROS Production HUM->ROS Induces GSH ↓ Glutathione (GSH) HUM->GSH Depletes CB2 CB2 Receptor HUM->CB2 Activates A2a Adenosine A2a Receptor HUM->A2a Activates BCPO β-Caryophyllene Oxide MMP Mitochondrial Dysfunction BCPO->MMP Causes PI3K Inhibition of PI3K/AKT/mTOR BCPO->PI3K Inhibits MAPK Modulation of MAPK Pathways BCPO->MAPK Modulates ROS->MMP Leads to GSH->MMP Contributes to Casp Caspase Activation MMP->Casp Triggers Apop Apoptosis Casp->Apop Executes AntiInflam Anti-inflammatory Response CB2->AntiInflam Mediates A2a->AntiInflam Mediates PI3K->Apop Promotes MAPK->Apop Promotes

Key Comparative Insights

The available data, while incomplete for a direct comparison, highlights critical distinctions:

  • α-Humulene demonstrates broad anti-inflammatory and anticancer properties, acting through oxidative stress induction and specific receptor activation (CB2, A2a) [1] [2].
  • β-Caryophyllene Oxide is a potent enhancer of conventional chemotherapy drugs, operates through cannabinoid-receptor-independent pathways, and shows strong neuroprotective potential in silico models [5] [8] [7].
  • Humulene Oxide II remains significantly under-studied. Its identification as a notable component in plant essential oils suggests it merits targeted investigation to determine if its bioactivity profile aligns with or diverges from its more well-known relatives [4].

References

validating purity of humulene epoxide II with analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Validation

While specific experimental data for humulene epoxide II is sparse, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying terpenoid compounds [1] [2] [3]. The table below summarizes key methods mentioned in the context of similar natural products.

Method Reported Use Case Key Information
GC-MS Identification/relative quantification in complex mixtures (agarwood essential oil, hop extracts) [1] [2]. Confirms identity; provides relative content (%) among components in a sample [1].
None Explicitly Detailed - Purity validation requires combination of methods; no specific experimental protocols (e.g., HPLC, NMR) were located for humulene epoxide II.

Experimental Workflow for GC-MS Analysis

Based on the methodologies used for analyzing other essential oils and plant extracts, here is a generalized experimental workflow for identifying and quantifying humulene epoxide II using GC-MS [2] [3].

start Sample Preparation a1 Extraction (e.g., Hydro-distillation, Solvent Extraction) start->a1 a2 Solvent Concentration and Filtration a1->a2 a3 GC-MS Analysis a2->a3 a4 Chromatographic Separation a3->a4 a5 Mass Spectrometric Detection a4->a5 a6 Data Analysis a5->a6 a7 Compound Identification (NIST/Wiley Library Match) a6->a7 a8 Relative Quantification (Peak Area %) a7->a8 end Purity Assessment Report a8->end

Sample Preparation: For plant materials, this typically involves an extraction step. Common techniques include hydro-distillation (for essential oils) or solvent extraction using solvents like n-hexane [1] [2] [3]. The extract is then often concentrated and filtered to remove debris before analysis [3].

GC-MS Analysis & Data Interpretation

  • Separation & Detection: The processed sample is injected into the GC-MS system. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer [3].
  • Compound Identification: The identity of humulene epoxide II is confirmed by comparing its mass spectrum and retention time against standard reference libraries, such as the NIST Mass Spectral Library or the Wiley GC/MS Library [3]. A high similarity index (often >85-90%) is required for confident identification [1] [3].
  • Relative Quantification: The relative abundance or content is often calculated based on the peak area of humulene epoxide II relative to the total ion chromatogram's combined peak areas. This is reported as a relative percentage (%) [1].

Key Considerations for Rigorous Validation

To establish a comprehensive purity profile, consider these points beyond a single GC-MS run:

  • Use of a Certified Standard: For accurate quantification, analyze a certified reference standard of humulene epoxide II alongside your sample. Comparing retention times and mass spectra is crucial [4] [5].
  • Orthogonal Methods: Purity validation typically requires multiple techniques. Consider using High-Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, as GC-MS alone may not be sufficient.
  • Method-Comparison Studies: If developing a new method, you can design a study to compare it against an established one. This involves making simultaneous measurements with both methods on the same samples and using statistical tools like Bland-Altman plots to assess agreement and any potential bias (systematic difference) [6].

References

comparative volatility of humulene oxide II vs other sesquiterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property of Humulene Oxide II

The key quantitative measure of volatility for a compound is its vapor pressure. Here is the data available for Humulene Oxide II:

Property Value
Vapor Pressure 0.005 mmHg @ 25.00 °C (est.) [1]
Boiling Point 285.00 to 286.00 °C @ 760.00 mm Hg [1]

Vapor pressure indicates how readily a substance transitions into the gaseous phase; a lower value means lower volatility. This single data point for Humulene Oxide II can serve as a benchmark for your own comparative studies.

Recommended Experimental Protocol for Comparison

To build a comparative guide, you will need to generate data for other sesquiterpenoids. The following Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) protocol is a robust method for analyzing volatile and semi-volatile sesquiterpenoids, optimized to minimize the rearrangement of unstable compounds [2].

start Start: Sample Preparation step1 1. Fiber Selection Use PDMS fiber to minimize acid-induced rearrangements start->step1 step2 2. Headspace Sampling Expose fiber to sample headspace in a sealed vial step1->step2 step3 3. Thermal Desorption Inject into GC port at 160°C using H₂ as carrier gas step2->step3 step4 4. Gas Chromatography Separate compounds by volatility and polarity in the column step3->step4 step5 5. Mass Spectrometry Detect and identify compounds based on mass-to-charge ratio step4->step5 end End: Data Analysis step5->end

Key Methodological Considerations [2]:

  • Fiber Choice: Polydimethylsiloxane (PDMS) fibers are recommended over adsorbent materials (like PDMS/DVB or PDMS/CAR), as they are less likely to cause acid-induced rearrangements of sensitive sesquiterpenoids (e.g., germacrenes).
  • Injection Temperature: An injection port temperature of 160°C is critical. This low temperature, facilitated by using H₂ as a carrier gas, significantly reduces the thermal rearrangement of compounds like germacrene D into elemenes.

How to Proceed with Your Comparison

Since direct comparative data is limited, you can take the following steps to create your guide:

  • Establish a Baseline: Use the provided vapor pressure of Humulene Oxide II as your reference point [1].
  • Generate Comparative Data: Apply the HS-SPME-GC-MS protocol to analyze other sesquiterpenoids of interest (e.g., α-Humulene, β-Caryophyllene, Germacrene D) under identical conditions [2].
  • Compare Results: Key metrics for your comparison table would include retention times from GC (indicative of volatility), and the identified peak areas or vapor pressures if calculable.

References

humulene epoxide II concentration variation across plant sources

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Variation Across Plant Sources

Plant Species Plant Organ Humulene Epoxide II Concentration Reference / Cultivar / Note
Baccharis calvescens [1] Leaves 1.41% to 5.69% (Seasonal variation) Native species from Brazil.
Syzygium cumini [2] Leaves 8.27% Major identified component in leaf essential oil.
Syzygium cumini [2] Stem Bark 10.44% Major identified component in bark essential oil.
Hornstedtia bella [3] Whole Plant 1.12% A Zingiberaceae species from Vietnam.
Hornstedtia bella [3] Rhizomes 0.81% Lower concentration than in the whole plant.
Hornstedtia bella [3] Leaves 0.23% Lowest concentration among the plant parts tested.

Experimental Protocols for Data Generation

The quantitative data in the table was generated through standardized and rigorous analytical techniques, crucial for ensuring reproducibility and reliability in pharmaceutical research.

  • Essential Oil Extraction: The primary method used in these studies is hydrodistillation, often employing a Clevenger-type apparatus [3] [4]. In this process, plant material is heated in water, and the resulting steam carries volatile oils into a condenser where they are collected and separated. Yields are calculated based on the weight of the oil relative to the dry weight of the plant material.
  • Chemical Composition Analysis: The identification and quantification of Humulene Epoxide II are performed using Gas Chromatography-Mass Spectrometry (GC-MS) [2] [3] [1]. This technique separates the complex mixture of compounds in the essential oil (gas chromatography) and then identifies each component based on its unique mass spectrum (mass spectrometry). Compound identification is typically confirmed by comparing the observed mass spectra and retention indices with those in standard reference libraries (e.g., NIST) [5].

The following diagram illustrates the workflow from plant material to analytical results.

P Plant Material Collection HD Hydrodistillation (Clevenger Apparatus) P->HD EO Essential Oil Isolation HD->EO GC GC-MS Analysis EO->GC ID Compound Identification & Quantification GC->ID DR Data Reporting (Concentration %) ID->DR

Key Influencing Factors for Research Consideration

When selecting plant material for sourcing Humulene Epoxide II, it is critical to account for factors that significantly impact its concentration.

  • Plant Organ Specificity: The biosynthetic pathways for terpenes like Humulene Epoxide II can be highly active in specific plant organs. The data shows a clear variation within Syzygium cumini, where the stem bark contained significantly more Humulene Epoxide II than the leaves [2].
  • Seasonal Variation: The metabolic profile of a plant changes with its phenological stage and in response to environmental factors like temperature and light. Research on Baccharis species confirms that the chemical composition of essential oils, including sesquiterpene oxides, varies seasonally [1]. Collecting plant material in different seasons can thus yield different concentrations of the target compound [6].
  • Geographical and Species-Level Variation: The fundamental genetic makeup of a plant species, along with environmental conditions of its habitat (soil, climate), plays a major role in its secondary metabolite production [6] [7]. The concentration range observed in Baccharis calvescens is distinct from that found in Syzygium cumini, highlighting the importance of species selection [2] [1].

References

stereoisomer comparison of humulene oxide II derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Humulene and Humulene Epoxide II

Humulene, also known as α-humulene, is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) containing three nonconjugated double bonds and an 11-membered ring. It is an isomer of β-caryophyllene and the two are often found together in plants [1]. Its epoxide derivative, Humulene Epoxide II, is an oxidation product.

The table below summarizes the core chemical and biological information for these compounds.

Property Humulene (α-Humulene) Humulene Epoxide II
IUPAC Name (1E,4E,8E)-2,6,6,9-Tetramethylcycloundeca-1,4,8-triene [1] (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [2]
Chemical Formula C₁₅H₂₄ [1] C₁₅H₂₄O [2]
Molecular Weight 204.357 g·mol⁻¹ [1] 220.3505 g·mol⁻¹ [2]
Chemical Structure Chemical structure of Humulene An 11-membered ring with three double bonds [1]. An epoxidized bicyclic structure derived from humulene [2].
Stereochemistry Specified (1E,4E,8E) configuration [1]. Specified (1R,3E,7E,11R) absolute configuration [2].
Natural Source & Role Found in hops (up to 40% of essential oil), sage, ginger, ginseng, and cannabis. Contributes to "hoppy" aroma; potential ecological repellent function [1] [3] [4]. Formed from humulene during the brewing process; a key contributor to the "hoppy" aroma in beer [1].
Key Biological Activities Primarily researched for anti-inflammatory [1] [4], anti-tumor/cytotoxic (induces apoptosis) [3] [4], and antimicrobial effects [4]. Identified as a main contributor to the anti-neuroinflammatory activity of Cannabis sativa essential oils [5].

Experimental Data on Biological Activity

Research into the biological effects of humulene and its derivatives often involves specific laboratory models. The table below outlines key experimental findings and methodologies.

Biological Activity Experimental Model/Cell Line Key Findings & Experimental Protocols
Anti-inflammatory In vivo models; essential oil of Cordia verbenacea [4]. α-Humulene, isolated from the essential oil, demonstrated significant oral anti-inflammatory activity [4].

| Induction of Apoptosis | Human leukemia cells (HL60), human neuroblastoma cells (SH-SY5Y), breast cancer cells (MCF7, MDA) [3]. | Protocol: Cells treated with hemp/hop essential oils. Cytotoxicity assessed via MTT assay. Apoptosis confirmed by cytofluorimetric analysis and electron microscopy (SEM/TEM) to observe ultrastructural changes. Finding: Hemp and hop essential oils (rich in α-humulene) induced apoptosis, confirmed by morphological changes like chromatin condensation [3]. | | Anti-neuroinflammatory | BV-2 microglial cells activated with LPS (lipopolysaccharide) [5]. | Protocol: Cells pre-treated with Cannabis sativa essential oils or isolated compounds before LPS activation. Inflammation markers (e.g., IL-6, iNOS) were measured. Finding: Essential oil high in (E)-caryophyllene, α-humulene, and caryophyllene oxide inhibited pro-inflammatory mediators by modulating the p38 MAPK/NF-κB pathway. α-Humulene itself was identified as a key active compound [5]. |

Visualizing the Anti-Neuroinflammatory Mechanism

Based on a study investigating Cannabis sativa essential oils [5], the following diagram illustrates the proposed signaling pathway through which humulene and related compounds exert anti-neuroinflammatory effects.

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAP3K MAP3K MyD88->MAP3K MKK3 MKK3/6 MAP3K->MKK3 P38 p38 MAPK MKK3->P38 NFkB NF-κB Activation P38->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Cytokines Pro-inflammatory Mediators (IL-6, IL-1β, TNF-α, iNOS) NFkB->Cytokines NLRP3->Cytokines Humulene α-Humulene/EOs Humulene->P38 Inhibits Humulene->NFkB Inhibits

Research Applications and Gaps

The existing data points to several promising research directions and clear gaps in the current understanding.

  • Synergistic Effects (Entourage Effect): Humulene and its oxide are often investigated as part of a complex phytochemical mixture. A 2023 study noted that the anti-neuroinflammatory activity of Cannabis sativa essential oil was likely due to the combined action of (E)-caryophyllene, α-humulene, and caryophyllene oxide [5]. This "entourage effect" is a critical consideration for drug development from natural products.
  • Direct Comparison of Stereoisomers: A major gap in the current literature is the direct, comparative study of different stereoisomers of humulene oxide II. The biological activity of (1R,3E,7E,11R)-Humulene Epoxide II has been documented [2] [5], but data on its other stereoisomers is lacking. This represents a significant opportunity for original research.
  • Suggested Analytical Protocols: For researchers aiming to fill this gap, the following methodologies, as used in the cited studies, are recommended:
    • Chemical Characterization: Use Headspace–Gas Chromatography–Mass Spectrometry (HS-GC-MS) for profiling volatile compounds in essential oils [3].
    • Cytotoxicity Assessment: Employ the MTT assay to determine cell viability and proliferation after treatment with the compounds [3] [5].
    • Apoptosis Detection: Confirm programmed cell death using cytofluorimetric analysis and visualize morphological changes with Scanning and Transmission Electron Microscopy (SEM/TEM) [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Humulene Epoxide II and Related Sesquiterpenes

The table below summarizes the key characteristics of humulene epoxide II and its precursor compounds based on the information gathered.

Compound Name Chemical Classification Molecular Formula Reported Odor & Flavor Profile Natural Occurrence (Source Examples)
Humulene Epoxide II [1] [2] [3] Sesquiterpenoid, Epoxide C15H24O Information not explicitly found in search results; associated with "hoppy" aroma in beer via hydrolysis products [4]. Syzygium cumini (Bark & Leaves) [1], Senecio vulgaris [5], Callicarpa americana [3], Anthocleista djalonensis [3]
α-Humulene [4] Sesquiterpene Hydrocarbon C15H24 Contributes to the characteristic "hoppy" aroma of beer and the aroma of Cannabis [4]. Hops (Humulus lupulus), Common Sage, Ginger, Cannabis [4]
β-Caryophyllene [1] [6] [4] Sesquiterpene Hydrocarbon C15H24 Information not found in search results. Syzygium cumini (Seeds) [1], Chromolaena odorata [6], Hops, Cannabis [4]
Caryophyllene Oxide [1] [6] Sesquiterpenoid, Epoxide C15H24O Information not found in search results. Syzygium cumini (Leaves, Fruits, Bark) [1], Chromolaena odorata [6]

Experimental Data and Research Context

While direct sensory descriptions are sparse, experimental data from recent studies provides context for the occurrence and analysis of these compounds.

  • Chemical Analysis Protocols: The identification and quantification of these compounds in natural sources are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) [1] [7] [6]. This method separates the complex mixture of essential oils and identifies individual components based on their retention indices and mass spectra.
  • Key Experimental Findings:
    • A 2023 study on Syzygium cumini (Java plum) found that the composition of essential oils varies significantly between different plant organs. Humulene epoxide II was a major component in the leaf (8.27%) and bark (10.44%) oils, while β-caryophyllene was the overwhelmingly dominant compound (60.79%) in the seed oil [1].
    • Research on beer brewing indicates that α-Humulene itself is not the direct source of the "hoppy" aroma. Instead, it undergoes chemical changes during the brewing process. The hydrolysis products of Humulene epoxide II have been specifically identified as key contributors to this characteristic flavor profile [4].

Biosynthetic Pathway and Analysis Workflow

To better understand the relationship between these compounds and how they are studied, the following diagrams outline the biosynthetic pathway and a typical experimental workflow.

Farnesyl_Diphosphate_FPP Farnesyl_Diphosphate_FPP alpha_Humulene alpha_Humulene Farnesyl_Diphosphate_FPP->alpha_Humulene Sesquiterpene Synthase beta_Caryophyllene beta_Caryophyllene Farnesyl_Diphosphate_FPP->beta_Caryophyllene Sesquiterpene Synthase Humulene_Epoxide_II Humulene_Epoxide_II alpha_Humulene->Humulene_Epoxide_II Oxidation Caryophyllene_Oxide Caryophyllene_Oxide beta_Caryophyllene->Caryophyllene_Oxide Oxidation

Figure 1: Simplified Biosynthetic Pathway. This diagram shows the relationship between humulene epoxide II, its direct precursor α-humulene, and its isomer β-caryophyllene. All are derived from Farnesyl Diphosphate (FPP), with humulene epoxide II and caryophyllene oxide formed via oxidation [4].

Plant_Material Plant_Material Essential_Oil_Extraction Essential_Oil_Extraction Plant_Material->Essential_Oil_Extraction Hydrodistillation GC_MS_Analysis GC_MS_Analysis Essential_Oil_Extraction->GC_MS_Analysis Sample Injection Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Spectra & Retention Indices Compound_Identification Compound_Identification Data_Analysis->Compound_Identification Library Matching

Figure 2: Experimental Workflow for Compound Analysis. This chart outlines the standard protocol used in the cited studies to identify and quantify sesquiterpenes in plant materials, involving extraction, GC-MS analysis, and data interpretation [1] [5].

Implications for Research and Development

The available data suggests several points for further investigation:

  • Synergistic Effects: The frequent co-occurrence of α-humulene, β-caryophyllene, and their epoxides [1] [4] indicates that their sensory and biological activities should be studied in mixture, not just in isolation.
  • Activity Potential: The presence of humulene epoxide II in medicinal plants and its specific biological activity in scientific studies [3] highlight its potential as a compound of interest for drug development, particularly in areas like inflammation and infectious disease.

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

220.182715385 Da

Monoisotopic Mass

220.182715385 Da

Heavy Atom Count

16

Appearance

Oil

Dates

Last modified: 04-15-2024

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